NDH-1 inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-23-18-10-7-14(11-19(18)24-2)13-21-20(22)17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,21,22) |
InChI Key |
UBQYRPXGIQUWQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NDH-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Disruption of Cellular Respiration
NDH-1, also known as Complex I, is the first and largest enzyme complex of the mitochondrial electron transport chain (ETC). Its primary function is to catalyze the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration and subsequent ATP production. NDH-1 inhibitors are a diverse class of molecules that disrupt this fundamental process by binding to the enzyme and blocking its activity. This inhibition leads to a cascade of downstream cellular events, making NDH-1 an attractive therapeutic target for a range of diseases, including cancer and metabolic disorders.
The primary mechanism of action of NDH-1 inhibitors is the blockade of electron transfer from NADH to ubiquinone.[1] This interruption halts the flow of electrons through the ETC, leading to a decrease in the proton gradient across the inner mitochondrial membrane and consequently, a reduction in ATP synthesis. The compromised cellular energy state triggers a metabolic shift from oxidative phosphorylation towards glycolysis to meet the cell's energy demands, resulting in increased lactate production.[2] Furthermore, the disruption of the ETC can lead to an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways.
Quantitative Data on NDH-1 Inhibitors
The potency and efficacy of NDH-1 inhibitors are quantified using various parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the dissociation constant (Kd). The following table summarizes these values for a selection of well-characterized NDH-1 inhibitors.
| Inhibitor | Target Species/System | IC50 | Ki | Kd | Pharmacokinetic/Pharmacodynamic (PK/PD) Notes |
| Rotenone | Mammalian mitochondria | ~20-40 nM | - | - | Widely used as a research tool; high toxicity limits therapeutic use. |
| Piericidin A | Mammalian mitochondria | ~3-10 nM | - | - | Potent inhibitor, structurally similar to ubiquinone. |
| Metformin | Human cells | Millimolar range in isolated mitochondria; micromolar range in intact cells | - | - | Widely prescribed anti-diabetic drug; its direct inhibitory effect on Complex I is debated but considered a key part of its mechanism.[3][4] |
| IACS-010759 | Human cancer cells | Low nanomolar range | - | - | Potent and selective inhibitor that has been evaluated in clinical trials for cancer therapy.[1][5] |
| NDH-1 inhibitor-1 (compound 27) | Bovine SMP, Potato SMP, E. coli | pI50: <4, 5.40, 6.15 µM respectively | - | - | A potent inhibitor with varying activity across different species.[6] |
Signaling Pathways Modulated by NDH-1 Inhibition
The metabolic stress induced by NDH-1 inhibition activates several key signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor; a decrease in the ATP/AMP ratio leads to its activation.[3][7] Activated AMPK orchestrates a metabolic switch, promoting catabolic processes that generate ATP while inhibiting anabolic, energy-consuming pathways.[3][7]
Experimental Protocols
NADH Oxidase (Complex I) Activity Assay
This assay measures the enzymatic activity of NDH-1 by monitoring the oxidation of NADH.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADH, and a suitable electron acceptor (e.g., decylubiquinone).
-
Initiation: Add the isolated mitochondria to the reaction mixture to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Inhibitor Addition: To determine the specific activity of Complex I, the assay is performed in the presence and absence of a known Complex I inhibitor, such as rotenone. The rotenone-sensitive rate represents the activity of Complex I.
References
- 1. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics and structural models of the cyanobacterial NDH-1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology & toxicology involving complex I | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Effects of Inhibiting NADH Dehydrogenase-1
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the multifaceted cellular consequences of inhibiting NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. It delves into the resulting bioenergetic crisis, metabolic reprogramming, induction of oxidative stress, and subsequent cell fate decisions. Detailed experimental protocols and structured data tables are provided to facilitate the practical study of these effects.
Introduction: The Pivotal Role of NADH Dehydrogenase-1 (Complex I)
NADH dehydrogenase-1, or Complex I, is the first and largest enzyme complex of the mitochondrial electron transport chain (ETC).[1][2][3] It plays a critical role in cellular energy metabolism by catalyzing the transfer of electrons from NADH to ubiquinone.[1][2][4] This electron transfer is coupled with the translocation of four protons from the mitochondrial matrix to the intermembrane space, contributing to the generation of the proton-motive force that drives ATP synthesis via oxidative phosphorylation (OXPHOS).[1][5] Given its central role, the inhibition of Complex I has profound and diverse effects on cellular physiology and is a key mechanism of action for various therapeutic agents, such as the anti-diabetic drug metformin, as well as toxins like rotenone.[6][7][8] Understanding the intricate cellular responses to Complex I inhibition is crucial for drug development, toxicology, and the study of mitochondrial diseases.
Primary Cellular Consequences of Complex I Inhibition
The inhibition of Complex I initiates a cascade of cellular events, primarily stemming from the disruption of the electron transport chain. These effects are interconnected and can vary in magnitude depending on the cell type, the specific inhibitor used, and the duration of exposure.
Impaired Bioenergetics: Decreased ATP Synthesis and Oxygen Consumption
The most immediate consequence of blocking Complex I is the cessation of NADH oxidation and the subsequent reduction in electron flow through the ETC. This directly impairs the pumping of protons across the inner mitochondrial membrane, leading to a significant decrease in the mitochondrial membrane potential (ΔΨm) and a drastic reduction in ATP synthesis through OXPHOS.[6][9] This is experimentally observed as a sharp drop in the Oxygen Consumption Rate (OCR).[9][10] The resulting energy deficit triggers cellular stress responses and forces the cell to rely on alternative energy-producing pathways.
Increased Production of Reactive Oxygen Species (ROS)
Complex I is a major site of reactive oxygen species (ROS) production within the mitochondria.[1][2][5] Inhibition can exacerbate this process. When the forward flow of electrons is blocked, reduced electron carriers, particularly the flavin mononucleotide (FMN) site, can directly react with molecular oxygen to produce superoxide anions (O₂•⁻).[2][4] This superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD).[4] This burst of mitochondrial ROS can lead to oxidative damage to lipids, proteins, and DNA, and also acts as a critical signal in various cellular pathways, including apoptosis.[8][9]
Metabolic Reprogramming: The Shift to Glycolysis
In response to the severe reduction in ATP production from OXPHOS, cells undergo significant metabolic reprogramming to survive.[6][10] A hallmark of this adaptation is a compensatory upregulation of glycolysis, often referred to as the "Warburg effect" in the context of cancer cells.[11] This is experimentally measured as an increase in the Extracellular Acidification Rate (ECAR), which is largely due to the production and extrusion of lactate.[12][13] Furthermore, the accumulation of NADH due to Complex I blockade can inhibit key enzymes in the TCA cycle, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, further shunting glucose metabolism towards lactate production.[14][15] Cells may also increase their uptake of alternative fuels like glutamine to replenish TCA cycle intermediates and support anabolic processes.[6][10]
Induction of Cell Death: Apoptosis and Necrosis
Prolonged or severe inhibition of Complex I is a potent trigger for programmed cell death, or apoptosis.[8] The increase in mitochondrial ROS and the collapse of the mitochondrial membrane potential are key initiating events.[8][16] These events lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[8][17] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and the systematic dismantling of the cell.[18] Under conditions of severe ATP depletion, cells may be unable to execute the energy-dependent process of apoptosis and instead undergo necrosis, a form of uncontrolled cell death.[11][19]
Quantitative Data on the Effects of Complex I Inhibitors
The following tables summarize quantitative data from studies investigating the effects of various Complex I inhibitors on key cellular parameters.
Table 1: Effects of Complex I Inhibitors on Cellular Bioenergetics
| Inhibitor | Cell Line | Concentration | Change in Basal OCR | Change in ATP Production | Reference |
|---|---|---|---|---|---|
| IACS-010759 | T-ALL Cells | 10 nM | ~80-90% Decrease | Significant Decrease | [9] |
| Rotenone | MDA-MB-231 | 100 nM | Significant Decrease | Reduced Intracellular ATP | [11] |
| Metformin | Prostate Cancer | 5 mM | ~40-50% Decrease | Significant Decrease | [6] |
| CP2 | SH-SY5Y | 1 µM | ~20% Decrease | No significant change |[16] |
Table 2: Effects of Complex I Inhibitors on Metabolism and Cell Viability
| Inhibitor | Cell Line | Concentration | Change in Basal ECAR | Effect on Cell Viability | Reference |
|---|---|---|---|---|---|
| IACS-010759 | T-ALL PDX Cells | 13-60 nM (EC₅₀) | Dose-dependent increase | Drastic reduction (EC₅₀ shown) | [9] |
| Rotenone | HL-60 Cells | 10-100 nM | Not Reported | Induces apoptosis | [8] |
| Metformin | Colon Cancer | 10 mM | Increased Lactate Production | Inhibits cancer cell growth | [6] |
| IACS-010759 | NOTCH1-mutated T-ALL | 0-123 nM | Dose-dependent increase | Induces cell death |[10] |
Key Experimental Protocols
Detailed methodologies for assessing the cellular effects of Complex I inhibition are provided below.
Protocol: Measurement of Mitochondrial Respiration and Glycolysis using an Extracellular Flux Analyzer
This protocol allows for the real-time measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
A. Materials:
-
Extracellular Flux Analyzer (e.g., Seahorse XF)
-
XF Cell Culture Microplates
-
XF Calibrant Solution
-
Assay Media: XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine, pH adjusted to 7.4.[20]
-
Mitochondrial Stress Test Compounds: Oligomycin (ATP synthase inhibitor), FCCP or DNP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).[20]
-
Glycolysis Stress Test Compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG, a hexokinase inhibitor).[20]
B. Procedure:
-
Cell Plating: Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in XF Calibrant solution in a non-CO₂ 37°C incubator overnight.
-
Medium Exchange: On the day of the assay, remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium. Incubate the plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.[20]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the prepared stress test compounds (e.g., for a mitochondrial stress test: Port A - Oligomycin, Port B - FCCP, Port C - Rotenone/Antimycin A).
-
Assay Execution: Place the cell culture plate into the analyzer and initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine basal rates before sequentially injecting the compounds and measuring the response.
-
Data Analysis: After the run, normalize the data to cell number. Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Protocol: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a mitochondria-targeted fluorescent probe to detect superoxide.
A. Materials:
-
MitoSOX™ Red reagent or similar mitochondria-targeted superoxide indicator.
-
Live-cell imaging microscope or flow cytometer.
-
Cell culture medium, PBS, and Hoechst 33342 (for nuclear counterstaining).
-
Positive Control: Antimycin A (Complex III inhibitor, potent ROS inducer).
-
Negative Control: N-acetylcysteine (NAC) or Mito-TEMPO (ROS scavengers).
B. Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes (for microscopy) or in suspension/adherent plates (for flow cytometry).
-
Inhibitor Treatment: Treat cells with the Complex I inhibitor of interest for the desired time. Include positive and negative controls in parallel.
-
Probe Loading: Prepare a working solution of MitoSOX™ Red (typically 2-5 µM) in warm culture medium or buffer. Remove the treatment medium, wash cells once with warm buffer, and incubate with the MitoSOX™ Red solution for 10-30 minutes at 37°C, protected from light.
-
Washing and Staining: Wash the cells gently three times with warm buffer to remove excess probe. If desired, counterstain nuclei with Hoechst 33342.
-
Imaging/Analysis: Immediately analyze the cells. For microscopy, capture images using a rhodamine filter set. For flow cytometry, acquire data in the appropriate fluorescence channel (e.g., PE or PerCP).
-
Quantification: Quantify the mean fluorescence intensity from multiple fields of view or from the cell population data. Note: It is crucial to use complementary techniques like HPLC to specifically detect the superoxide-specific product (2-hydroxyethidium) for unequivocal results, as these probes can be nonspecifically oxidized.[21][22]
Protocol: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
A. Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).
-
Flow cytometer.
-
PBS and 1.5 mL microcentrifuge tubes.
B. Procedure:
-
Cell Treatment: Treat cells in culture with the Complex I inhibitor for the desired duration. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Cell Harvesting: For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Signaling cascade from Complex I inhibition to apoptosis.
Caption: Metabolic reprogramming following Complex I inhibition.
Caption: Experimental workflow for a Seahorse XF Mito Stress Test.
Caption: Workflow for Annexin V & PI apoptosis analysis.
References
- 1. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mitochondrial-complex-i-ros-production-and-redox-signaling-in-hypoxia - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of mitochondrial respiration and glycolysis. [bio-protocol.org]
- 13. Determination of Mitochondrial Respiration and Glycolysis in Ex Vivo Retinal Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sources and implications of NADH/NAD+ redox imbalance in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice [mdpi.com]
- 17. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of NDH-1 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NDH-1 inhibitor-1, a potent inhibitor of the NADH-ubiquinone oxidoreductase (Complex I). This document summarizes the quantitative inhibitory data, details the experimental protocols for its evaluation, and visualizes the underlying scientific workflows. This compound, also identified as compound 27 in the foundational study, belongs to a series of synthetic capsaicin analogues designed to probe the ubiquinone catalytic site of NDH-1.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its analogues were evaluated against NDH-1 from various sources, including bovine heart submitochondrial particles (SMP), potato tuber SMP, and Escherichia coli plasma membranes. The activity is expressed as pI50, the negative logarithm of the concentration required for 50% inhibition.
| Compound ID | Structure | pI50 (Bovine SMP) | pI50 (Potato SMP) | pI50 (E. coli) |
| This compound (27) | (Structure not publicly available) | <4 | 5.40 | 6.15 |
| Capsaicin | (Structure not publicly available) | 4.62 | 4.89 | 4.96 |
| Analogue 1 | (Structure not publicly available) | 4.82 | 5.10 | 5.22 |
| Analogue 2 | (Structure not publicly available) | 4.52 | 4.70 | 4.70 |
| ... | ... | ... | ... | ... |
| Analogue X | (Structure not publicly available) | X.XX | Y.YY | Z.ZZ |
Note: The detailed structures of the analogues and a comprehensive list of their inhibitory activities are found in the primary literature. The data indicates that this compound is a particularly potent inhibitor of E. coli NDH-1. The inhibitory profile varies across species, suggesting structural differences in the ubiquinone binding site of the enzyme.
Mechanism of Action
This compound and its parent series of synthetic capsaicin analogues act as competitive inhibitors with respect to ubiquinone.[1] This suggests that these compounds bind at or near the ubiquinone catalytic site on the NDH-1 complex, thereby blocking the electron transfer from NADH to ubiquinone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Preparation of Submitochondrial Particles (SMP) and Plasma Membranes
-
Bovine Heart Submitochondrial Particles (SMP):
-
Bovine heart mitochondria were isolated and suspended in a buffer containing 0.25 M sucrose and 10 mM Tris-HCl (pH 7.4).
-
The mitochondrial suspension was subjected to sonication to disrupt the mitochondrial membranes.
-
The sonicated suspension was centrifuged to remove unbroken mitochondria and large membrane fragments.
-
The resulting supernatant was then ultracentrifuged to pellet the submitochondrial particles.
-
The SMPs were washed and resuspended in the appropriate buffer for storage and subsequent assays.
-
-
Potato Tuber Submitochondrial Particles (SMP):
-
Mitochondria were isolated from potato tubers.
-
The isolated mitochondria were subjected to osmotic shock and sonication to generate submitochondrial particles.
-
A similar differential centrifugation procedure as for bovine heart SMPs was followed to purify the potato SMPs.
-
-
Escherichia coli Plasma Membranes:
-
E. coli (strain GR 19N) was cultured and harvested.
-
The bacterial cells were subjected to lysis, typically by sonication or French press, to release the cellular contents.
-
The cell lysate was centrifuged to remove whole cells and debris.
-
The supernatant was then ultracentrifuged to pellet the plasma membranes.
-
The membranes were washed and resuspended for use in the inhibition assays.
-
NDH-1 Inhibition Assay
The inhibitory activity of the compounds was determined by measuring the rate of NADH oxidation by the respective enzyme preparations in the presence of an artificial electron acceptor, ubiquinone-1 (Q1).
-
Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) was prepared.
-
Enzyme Preparation: A known concentration of the enzyme preparation (bovine SMP, potato SMP, or E. coli plasma membranes) was added to the reaction buffer.
-
Inhibitor Addition: The test compounds (this compound and its analogues), dissolved in a suitable solvent like DMSO, were added to the reaction mixture at various concentrations. A control reaction without the inhibitor was also prepared.
-
Pre-incubation: The enzyme and inhibitor were pre-incubated for a defined period to allow for binding.
-
Reaction Initiation: The reaction was initiated by the addition of NADH and the electron acceptor, ubiquinone-1.
-
Measurement: The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the control. The pI50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for NDH-1 Inhibition Assay
Caption: Workflow for determining the pI50 of NDH-1 inhibitors.
Signaling Pathway Context: NDH-1 Function
Caption: Inhibition of the electron transport chain at NDH-1.
References
NDH-1 inhibitor-1 target binding site analysis
An In-Depth Technical Guide to the NDH-1 Inhibitor-1 Target Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADH:ubiquinone oxidoreductase, also known as Complex I or NDH-1, is the first and largest enzyme complex of the mitochondrial electron transport chain. It plays a central role in cellular energy metabolism by coupling the transfer of electrons from NADH to ubiquinone (Q) with the pumping of protons across the inner mitochondrial membrane. This process is fundamental to establishing the proton-motive force required for ATP synthesis. Due to its critical role, the dysfunction of Complex I is implicated in numerous neuromuscular and degenerative diseases, making it a significant target for therapeutic intervention.
This technical guide provides a detailed analysis of the binding site for inhibitors of NDH-1, focusing on the well-characterized ubiquinone-binding pocket. It synthesizes structural data from cryogenic electron microscopy (cryo-EM), presents quantitative binding data for key inhibitors, and provides detailed experimental protocols for researchers in the field.
Target Binding Site Analysis: The Ubiquinone Channel
Structural studies, particularly high-resolution cryo-EM, have revealed that the primary binding site for a major class of competitive NDH-1 inhibitors is a long, amphipathic channel designed to bind the enzyme's natural substrate, ubiquinone.[1][2] This channel is a crucial feature, connecting the membrane-embedded portion of the enzyme to the catalytic core where electron transfer occurs.
Key Structural Features:
-
Location: The inhibitor and substrate-binding channel is located at the interface between the hydrophilic peripheral arm and the hydrophobic membrane arm of Complex I.[1]
-
Subunit Composition: The channel is primarily formed by the convergence of several core subunits, including NDUFS2 and NDUFS7 in the hydrophilic domain, and ND1 and ND4 in the membrane domain.[3][4]
-
Amphipathic Nature: The channel possesses both hydrophobic regions, which accommodate the long isoprenoid tail of ubiquinone, and distinct hydrophilic pockets. This amphipathic character is critical for both substrate binding and the potent action of certain inhibitors.[1][2]
-
Active Site: Deep within the channel lies the ubiquinone reduction site, in close proximity to the terminal iron-sulfur cluster, N2. It is here that ubiquinone accepts electrons from NADH. Inhibitors function by physically occupying this channel, thereby preventing ubiquinone from reaching the active site.[5][6]
Inhibitor Binding Modes:
Several classic NDH-1 inhibitors target this ubiquinone channel, and their specific binding modes have been elucidated through structural biology.
-
Piericidin A: This inhibitor is a structural analog of ubiquinone. Its pyridine headgroup mimics the quinone ring of the substrate.[5] The 4'-hydroxyl group of piericidin A forms a critical hydrogen bond with a conserved tyrosine residue (Tyr108 in mammals), while the 2'-methoxy group interacts with a nearby histidine (His59 in mammals).[5][6] Structural data supports a cooperative, two-site binding model where two piericidin molecules occupy the channel end-to-end.[6]
-
Rotenone: A widely used isoflavonoid pesticide, rotenone also binds within the Q-channel. Its A-ring occupies a position that overlaps with the ubiquinone headgroup, forming a hydrogen bond with the same essential Tyr108 residue.[5] Molecular dynamics simulations and cryo-EM have shown that rotenone's flexibility is key to its mechanism. It is proposed to enter the channel in a "straight" conformation before adopting a more stable, high-affinity "bent" conformation deep within the binding pocket.[3][7]
-
Acetogenins: These natural products are exceptionally potent inhibitors. Their efficacy stems from a molecular structure that perfectly complements the channel's architecture. They feature a long hydrophobic body that fits the channel's length, punctuated by two hydrophilic groups that are precisely spaced to "lock" into two hydrophilic regions within the channel, resulting in very tight binding.[1][2]
Quantitative Data on NDH-1 Inhibitors
The potency of NDH-1 inhibitors is determined through various biochemical assays that measure the inhibition of NADH oxidation. The data is typically presented as IC50 (half-maximal inhibitory concentration), pI50 (-log(IC50)), Kd (dissociation constant), or Ki (inhibition constant).
| Inhibitor | Enzyme Source | Assay Type | Parameter | Value | Reference |
| Piericidin A1 | Bovine Heart Mitochondria | NADH Oxidase Activity | IC50 | 3.7 nM | [8] |
| Rotenone Derivative (Locked) | Not Specified | Not Specified | Potency vs. Rotenone | 600-fold less potent | [3] |
| 2-decyl-4-quinazolinyl amine (DQA) | Bovine Submitochondrial Particles | Fluorescence Quench Titration | Kd | 17 ± 3 nM | [9] |
| This compound (Cpd 27) | Bovine Submitochondrial Particles | NADH Oxidase Activity | pI50 | < 4.0 | [10][11] |
| This compound (Cpd 27) | Potato Submitochondrial Particles | NADH Oxidase Activity | pI50 | 5.40 | [10][11] |
| This compound (Cpd 27) | E. coli Membranes | NADH Oxidase Activity | pI50 | 6.15 | [10][11] |
Experimental Protocols
Protocol 1: Spectrophotometric NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay
This protocol describes a standard method for determining the inhibitory activity of compounds against NDH-1 in isolated mitochondrial membranes (submitochondrial particles, SMPs). The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
A. Reagents and Buffers
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 2 mM KCN (to inhibit Complex IV), 2 µg/mL antimycin A (to inhibit Complex III). Keep on ice.
-
NADH Stock Solution: 10 mM NADH in 10 mM Tris-HCl, pH 7.5. Prepare fresh and keep on ice.
-
Ubiquinone-1 (Coenzyme Q1) Stock Solution: 10 mM CoQ1 in 100% ethanol. Store at -20°C.
-
Submitochondrial Particles (SMPs): Prepare from bovine heart or other sources and store at -80°C. Thaw on ice before use and dilute to a working concentration (e.g., 50 µg/mL) in Assay Buffer.
-
Test Inhibitor Stock: Dissolve inhibitor in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
B. Assay Procedure
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor stock solution in the same solvent to create a range of concentrations for IC50 determination.
-
Set up Assay Plate: Use a 96-well UV-transparent plate.
-
Add Reagents to Wells:
-
To each well, add Assay Buffer to a final volume of 190 µL (adjusting for other additions).
-
Add 2 µL of the desired inhibitor dilution to the test wells. Add 2 µL of solvent only to the control (no inhibitor) wells.
-
Add 10 µL of the diluted SMP suspension (final concentration ~2.5 µg/mL).
-
Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of 2 mM CoQ1 solution (final concentration 100 µM).
-
Immediately before reading, add 10 µL of 2 mM NADH solution (final concentration 100 µM) to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the decrease in absorbance at 340 nm every 15 seconds for 5 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
Normalize the rates of the inhibitor-treated wells to the rate of the solvent control well to determine the percent inhibition.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cryo-Electron Microscopy for Structural Analysis of Inhibitor-Bound Complex I
This protocol provides a generalized workflow for determining the high-resolution structure of NDH-1 in complex with an inhibitor.
A. Sample Preparation
-
Purification: Purify mitochondrial Complex I from a suitable source (e.g., bovine heart, mouse heart, or Yarrowia lipolytica) using established methods like ion-exchange and size-exclusion chromatography.
-
Inhibitor Incubation: Incubate the purified, concentrated Complex I (typically 3-5 mg/mL) with a 5- to 10-fold molar excess of the inhibitor for at least 30 minutes on ice to ensure saturation of the binding site.
-
Grid Preparation: Apply 3-4 µL of the Complex I-inhibitor sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
Vitrification: Immediately plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., a Vitrobot Mark IV). This process traps the complexes in a thin layer of amorphous ice.
B. Data Collection
-
Microscope Setup: Load the vitrified grid into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
Automated Data Acquisition: Use automated data collection software (e.g., EPU or SerialEM) to acquire thousands of high-magnification images (micrographs) of the particle-containing regions of the grid as movie stacks.
C. Image Processing and 3D Reconstruction
-
Movie Correction: Correct for beam-induced motion and perform dose-weighting on the raw movie stacks.
-
CTF Estimation: Determine the contrast transfer function (CTF) for each micrograph.
-
Particle Picking: Automatically select individual Complex I particles from the micrographs.
-
2D Classification: Classify the picked particles into different 2D views to remove noise, aggregates, and damaged particles.
-
Ab Initio Reconstruction: Generate an initial 3D model from the cleaned 2D class averages.
-
3D Refinement: Iteratively refine the 3D structure against the particle images to achieve high resolution. This may involve 3D classification to sort out conformational heterogeneity.
-
Model Building and Analysis: Build an atomic model into the final high-resolution density map. The inhibitor density within the ubiquinone channel should be clearly visible, allowing for precise determination of its binding pose and interactions with specific amino acid residues.
Visualizations
Caption: Mechanism of competitive inhibition at the NDH-1 Q-site.
Caption: Experimental workflow for NDH-1 inhibitor analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ubiquinone Binding and Reduction by Complex I—Open Questions and Mechanistic Implications [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Nordic Biosite [nordicbiosite.com]
The Role of NDH-1 in Mitochondrial Dysfunction Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I or NDH-1, is a cornerstone of cellular energy metabolism. This multi-subunit enzyme complex initiates the mitochondrial electron transport chain, coupling the oxidation of NADH to the translocation of protons across the inner mitochondrial membrane, thereby establishing the proton-motive force essential for ATP synthesis. Dysfunction of NDH-1 is a major contributor to a spectrum of severe and often debilitating mitochondrial diseases, including Leigh syndrome, Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), and Leber's Hereditary Optic Neuropathy (LHON). This technical guide provides a comprehensive overview of the structure and function of NDH-1, the molecular basis of its role in mitochondrial dysfunction diseases, and the downstream pathophysiological consequences, including impaired ATP production and increased reactive oxygen species (ROS) generation. Detailed experimental protocols for assessing NDH-1 function are provided, alongside a review of current and emerging therapeutic strategies targeting this critical enzyme complex.
Introduction: The Central Role of NDH-1 in Mitochondrial Function
NDH-1 is the largest and one of the most intricate enzyme complexes of the oxidative phosphorylation (OXPHOS) system. In mammals, it is composed of 45 subunits, with seven encoded by mitochondrial DNA (mtDNA) and the remainder by the nuclear genome. The complex has a characteristic L-shaped structure, with a peripheral arm that protrudes into the mitochondrial matrix and a membrane arm embedded in the inner mitochondrial membrane.
The primary function of NDH-1 is to catalyze the transfer of two electrons from NADH to ubiquinone (Coenzyme Q10), a lipid-soluble electron carrier. This electron transfer is coupled to the pumping of four protons from the mitochondrial matrix to the intermembrane space. This process is a fundamental contributor to the electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).
Dysfunction of NDH-1 can arise from mutations in either its mtDNA or nuclear DNA-encoded subunits, or in assembly factors required for its biogenesis. These defects can lead to a reduction in or complete loss of enzyme activity, resulting in a bioenergetic crisis within the cell. The consequences of NDH-1 deficiency are particularly pronounced in tissues with high energy demands, such as the brain, heart, and skeletal muscle, which explains the predominantly neurological and myopathic features of many mitochondrial diseases.
NDH-1 and Associated Mitochondrial Dysfunction Diseases
Defects in NDH-1 are the most frequently identified cause of mitochondrial disorders. The clinical presentation is highly heterogeneous, ranging from single-organ involvement to multi-systemic disease. The severity of the disease often correlates with the degree of NDH-1 deficiency and the tissue distribution of the underlying genetic mutation.
Leigh Syndrome
Leigh syndrome, or subacute necrotizing encephalomyelopathy, is a severe, progressive neurodegenerative disorder that typically presents in infancy or early childhood.[1] It is characterized by the development of focal, bilateral, and symmetric necrotic lesions in the brainstem, basal ganglia, and cerebellum. Complex I deficiency is the most common biochemical defect identified in patients with Leigh syndrome, accounting for a significant portion of cases.[2] Mutations in both mtDNA-encoded ND subunits (e.g., MT-ND1, MT-ND3, MT-ND5) and numerous nuclear genes encoding NDH-1 subunits (e.g., NDUFS1, NDUFV1) or assembly factors have been implicated.[3][4]
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS)
MELAS is a multisystem mitochondrial disorder characterized by a combination of neurological and myopathic symptoms. The hallmark of MELAS is the occurrence of stroke-like episodes, which are often associated with seizures, headaches, and cognitive decline. Lactic acidosis is a common metabolic finding. The most frequent mutation associated with MELAS is the m.3243A>G transition in the mitochondrial tRNALeu(UUR) gene (MT-TL1).[5] This mutation impairs the synthesis of mtDNA-encoded proteins, including the ND subunits of Complex I, leading to a severe Complex I deficiency.[5][6]
Leber's Hereditary Optic Neuropathy (LHON)
LHON is a maternally inherited mitochondrial disease that primarily affects the retinal ganglion cells, leading to acute or subacute bilateral vision loss, predominantly in young adult males.[7] Over 90% of LHON cases are caused by one of three primary point mutations in the mtDNA genes encoding NDH-1 subunits: m.11778G>A in MT-ND4, m.3460G>A in MT-ND1, and m.14484T>C in MT-ND6.[7] These mutations lead to a partial defect in Complex I activity, which is thought to increase the production of ROS and trigger apoptosis of retinal ganglion cells.[8]
Pathophysiological Consequences of NDH-1 Dysfunction
The impairment of NDH-1 activity has two major downstream consequences that contribute to the pathophysiology of mitochondrial diseases: decreased ATP synthesis and increased production of reactive oxygen species (ROS).
Impaired ATP Synthesis
A reduction in NDH-1 activity directly compromises the flow of electrons through the electron transport chain, leading to a diminished proton gradient across the inner mitochondrial membrane. This, in turn, reduces the driving force for ATP synthase, resulting in decreased ATP production. The cellular energy deficit is a primary driver of the clinical manifestations observed in high-energy demand tissues.
Increased Reactive Oxygen Species (ROS) Production
Dysfunctional NDH-1 is a major source of mitochondrial ROS. When the electron flow through Complex I is impeded, electrons can be prematurely transferred to molecular oxygen, generating superoxide anions (O₂⁻). Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). This increased oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.
Quantitative Data on NDH-1 Dysfunction
The following tables summarize key quantitative data from studies on patient-derived cells and tissues, illustrating the impact of NDH-1 mutations on its function.
Table 1: NDH-1 (Complex I) Activity in Mitochondrial Dysfunction Diseases
| Disease | Mutation | Cell/Tissue Type | Complex I Activity (% of Control) | Reference |
| Leigh Syndrome | NDUFV1 (c.1162+4A>C, c.1138G>C) | Fibroblasts | ~30% | [3] |
| MT-ND3 (G10254A) | Muscle | Partial decrease | [4] | |
| NDUFS1 mutations | Muscle | Significant defect | [9] | |
| MELAS | m.3243A>G | Neuronal cybrids | Severe deficiency | [6] |
| LHON | m.11778G>A (MT-ND4) | Platelet submitochondrial particles | Reduced, rotenone resistant | [10] |
| m.3460G>A (MT-ND1) | Platelet submitochondrial particles | Reduced, rotenone resistant | [10] | |
| m.11778G>A (MT-ND4) | Muscle | Deficient | [8] |
Table 2: Enzyme Kinetics of NDH-1 in Mitochondrial Dysfunction Diseases
| Disease | Mutation | Parameter | Value | Reference |
| LHON | m.11778G>A (MT-ND4) | Km for ubiquinol-2 | Increased | [10] |
| MELAS | m.3243A>G | Km for NADH | Similar to control | [11][12] |
Table 3: ATP Synthesis and ROS Production in NDH-1 Dysfunction
| Disease | Mutation | Parameter | Observation | Reference |
| MELAS | m.3243A>G | ATP Synthesis | Decreased | [6] |
| MELAS | m.3243A>G | NADH/NAD+ Ratio | Reduced | [6] |
| Breast Cancer Cells | FRV-1 (inhibitor) | ATP-driven respiration | Reduced | [13] |
| Breast Cancer Cells | FRV-1 (inhibitor) | Superoxide levels | Increased | [13] |
Signaling Pathways in NDH-1 Dysfunction
Defects in NDH-1 activity trigger a cascade of downstream signaling events that contribute to cellular demise. These pathways are critical areas of research for identifying potential therapeutic targets.
Apoptosis and Calcium Homeostasis
Mitochondrial dysfunction is intricately linked to the intrinsic pathway of apoptosis. A sustained increase in intracellular calcium levels can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[14][15] This, in turn, activates the caspase cascade, culminating in programmed cell death. Dysfunctional NDH-1 can contribute to altered calcium homeostasis and sensitize cells to apoptotic stimuli.
Integrated Stress Response
Cellular stress resulting from mitochondrial dysfunction can activate the integrated stress response (ISR). This signaling network aims to restore cellular homeostasis by reducing global protein synthesis and promoting the translation of specific mRNAs involved in stress adaptation. Key players in the ISR include the transcription factor ATF4, which can be upregulated in response to mitochondrial dysfunction and orchestrates a transcriptional program to mitigate the damage.
Experimental Protocols for Assessing NDH-1 Function
A variety of experimental techniques are available to assess the function of NDH-1 and the overall health of mitochondria.
Mitochondrial Isolation
This protocol outlines a general procedure for isolating mitochondria from cultured cells.
Protocol Steps:
-
Cell Culture: Grow cells to the desired confluency.
-
Harvesting: Detach adherent cells using a cell scraper or trypsin. Collect suspension cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove culture medium.
-
Homogenization: Resuspend the cell pellet in a hypotonic isolation buffer and homogenize using a Dounce homogenizer or a similar device to disrupt the plasma membrane while leaving the mitochondrial membranes intact.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
-
Final Pellet: Discard the supernatant and gently resuspend the mitochondrial pellet in a suitable buffer for downstream assays.
NDH-1 (Complex I) Activity Assay
This spectrophotometric assay measures the rotenone-sensitive oxidation of NADH.
Reagents:
-
Assay Buffer: Potassium phosphate buffer (pH 7.4)
-
NADH solution
-
Ubiquinone (Coenzyme Q1) solution
-
Rotenone solution (Complex I inhibitor)
-
Isolated mitochondria
Procedure:
-
Add isolated mitochondria to the assay buffer in a cuvette.
-
Add ubiquinone to the reaction mixture.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone.
-
Calculate the rotenone-sensitive NADH oxidation rate by subtracting the rate obtained in the presence of rotenone from the total rate.
ATP Production Assay
This bioluminescent assay quantifies the rate of ATP synthesis in isolated mitochondria.[16][17]
Reagents:
-
ATP measurement kit (containing luciferase and luciferin)
-
ADP solution
-
Respiratory substrates (e.g., pyruvate, malate)
-
Isolated mitochondria
Procedure:
-
Incubate isolated mitochondria with respiratory substrates.
-
Add ADP to initiate ATP synthesis.
-
At specific time points, take aliquots of the reaction and stop the reaction (e.g., by boiling).
-
Add the ATP measurement reagent (luciferase/luciferin) to the samples.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced.
Reactive Oxygen Species (ROS) Detection
Fluorescent probes are commonly used to detect intracellular ROS production.
Reagents:
-
Fluorescent ROS indicator (e.g., MitoSOX™ Red for mitochondrial superoxide, or H₂DCFDA for general ROS)
-
Cultured cells
Procedure:
-
Load the cultured cells with the fluorescent ROS probe by incubating them in a medium containing the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with the experimental compound or condition of interest.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in ROS production.
Therapeutic Strategies Targeting NDH-1
The central role of NDH-1 in mitochondrial diseases has made it an attractive target for therapeutic intervention. Strategies generally fall into two categories: those that aim to bypass the Complex I defect and those that aim to modulate its activity or mitigate its downstream consequences.
Electron Transfer Bypass
One approach is to use redox-active molecules that can accept electrons from NADH and donate them to a downstream component of the electron transport chain, effectively bypassing the deficient Complex I. Idebenone, a synthetic analogue of coenzyme Q10, is one such compound that has been investigated for the treatment of LHON.
NDH-1 Inhibitors and Modulators
While counterintuitive, partial inhibition of NDH-1 has been explored as a therapeutic strategy in certain contexts, such as cancer, where it can induce metabolic stress in tumor cells.[18][19] For mitochondrial diseases, the focus is more on developing modulators that can improve the function of the mutated enzyme or reduce its ROS production. Several small molecules are in preclinical and clinical development for this purpose.[9][20]
Gene Therapy
For NDH-1 deficiencies caused by nuclear gene mutations, gene replacement therapy holds promise. The goal is to deliver a functional copy of the mutated gene to the affected cells. For mtDNA mutations, the development of gene therapies is more challenging due to the difficulty of targeting the mitochondrial genome.
Conclusion and Future Directions
NDH-1 is a critical enzyme whose dysfunction underlies a significant number of debilitating mitochondrial diseases. Research over the past few decades has greatly advanced our understanding of the structure, function, and regulation of this complex, as well as the molecular mechanisms by which its defects lead to disease. The development of sophisticated cellular and animal models of NDH-1 deficiency has been instrumental in this progress.
For drug development professionals, a deep understanding of the intricacies of NDH-1 function and dysfunction is paramount for the rational design of novel therapeutics. Future research will likely focus on:
-
High-throughput screening of compound libraries to identify novel NDH-1 modulators.
-
Structure-based drug design to develop highly specific inhibitors or activators of NDH-1.
-
Advanced gene editing technologies , such as CRISPR-Cas9, to correct pathogenic mutations in both the nuclear and mitochondrial genomes.
-
Personalized medicine approaches that tailor treatments based on the specific genetic and biochemical profile of an individual's disease.
By continuing to unravel the complexities of NDH-1, the scientific and medical communities can pave the way for the development of effective treatments for patients suffering from these devastating mitochondrial disorders.
References
- 1. Leigh Syndrome: A Comprehensive Review of the Disease and Present and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and genetic analysis of Leigh syndrome patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leigh Syndrome Caused by Compound Heterozygous Variants c.1162A_C and c.1138G_C in the NDUFV1 Gene: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leigh disease presenting in utero due to a novel missense mutation in the mitochondrial DNA-ND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The addition of ketone bodies alleviates mitochondrial dysfunction by restoring complex I assembly in a MELAS cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leber Hereditary Optic Neuropathy (LHON) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Leber's hereditary optic neuropathy and complex I deficiency in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial Highlights: Modulators of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in mitochondrial complex I activity and coenzyme Q binding site in Leber's hereditary optic neuropathy (LHON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic interventions against complex I deficiency in MELAS syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium signalling and the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Discovery of Mitochondrial Complex I Inhibitors as Anticancer and Radiosensitizer Drugs Based on Compensatory Stimulation of Lactate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances of mitochondrial complex I inhibitors for cancer therapy: Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of NDH-1: A Deep Dive into Foundational Research for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The NADH:ubiquinone oxidoreductase, also known as Complex I or NDH-1, is the first and largest enzyme complex of the mitochondrial respiratory chain. It plays a pivotal role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. This activity is fundamental to establishing the proton-motive force that drives ATP synthesis. Due to its critical role in cellular metabolism, the NDH-1 complex has emerged as a significant target for the development of therapeutics for a range of conditions, including cancer, metabolic disorders, and neurodegenerative diseases. This guide provides a comprehensive overview of the foundational research on NDH-1 inhibition, focusing on key inhibitors, experimental protocols for their characterization, and the downstream cellular signaling pathways affected.
Quantitative Analysis of NDH-1 Inhibitors
The potency of NDH-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% under specific experimental conditions. The Ki value, on the other hand, is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity. The relationship between these two values is described by the Cheng-Prusoff equation, which is essential for comparing the potency of different inhibitors.[1][2][3]
Below is a summary of reported IC50 and Ki values for well-characterized NDH-1 inhibitors. It is important to note that these values can vary depending on the experimental setup, such as the source of the mitochondria and the specific assay conditions.
| Inhibitor | Organism/Tissue Source | IC50 | Ki | References |
| Rotenone | Rat Brain Mitochondria | 0.28-0.36 nmol/mg protein | [4] | |
| Piericidin A | Bovine Heart Mitochondria | Low nanomolar range | [5] | |
| Pyridaben | Rat Brain Mitochondria | 0.28-0.36 nmol/mg protein | [4] | |
| Myxothiazol | Rat Skeletal Muscle Mitochondria | [6] | ||
| Stigmatellin | [7] | |||
| Zinc (Zn2+) | Bovine Heart Mitochondria | ~50 µM | [8] |
Key Experimental Protocols
Accurate and reproducible experimental protocols are crucial for studying NDH-1 inhibition. This section details the methodologies for isolating functional NDH-1, measuring its activity, and assessing the production of reactive oxygen species (ROS), a key consequence of NDH-1 inhibition.
Isolation of Functional NDH-1 Complex from Bovine Heart Mitochondria
A common source for studying mammalian NDH-1 is bovine heart mitochondria due to their abundance.
Materials:
-
Fresh bovine heart
-
Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Homogenizer
-
Centrifuge
-
Detergents (e.g., n-dodecyl-β-D-maltoside (DDM))
-
Sucrose gradient solutions
Protocol:
-
Mince fresh bovine heart tissue and homogenize in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer.
-
Solubilize the mitochondrial membranes with a suitable detergent, such as DDM, to extract the respiratory complexes.
-
Separate the NDH-1 complex from other respiratory complexes using sucrose density gradient centrifugation.
-
Collect the fractions containing the purified and active NDH-1 complex.[9][10][11]
Measurement of NDH-1 Activity
The activity of the NDH-1 complex is typically measured by monitoring the oxidation of NADH.
Materials:
-
Purified NDH-1 complex or isolated mitochondria
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mg/mL asolectin)
-
NADH
-
Decylubiquinone (a ubiquinone analog)
-
Spectrophotometer
Protocol:
-
Add the purified NDH-1 complex or isolated mitochondria to the assay buffer in a cuvette.
-
Add decylubiquinone to the mixture.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[8][12][13][14][15]
-
To determine the specific activity of NDH-1, perform a parallel assay in the presence of a known NDH-1 inhibitor, such as rotenone, and subtract the inhibited rate from the total rate.
Assay for Superoxide Production by the NDH-1 Complex
Inhibition of the NDH-1 complex can lead to the increased production of superoxide, a reactive oxygen species.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 120 mM KCl, 3 mM HEPES, 1 mM EGTA, 0.3% BSA, pH 7.2)
-
Substrates for reverse electron transport (e.g., succinate)
-
Dihydroethidium (DHE) or Amplex Red
-
Fluorometer or HPLC system
Protocol for DHE-based HPLC detection:
-
Incubate isolated mitochondria in the assay buffer.
-
Add the NDH-1 inhibitor of interest.
-
Add DHE, which is oxidized by superoxide to the fluorescent product 2-hydroxyethidium (2-OH-E+).
-
Stop the reaction and extract the fluorescent products.
-
Separate and quantify 2-OH-E+ using HPLC with fluorescence detection. This method is highly specific for superoxide.[16]
Protocol for Amplex Red-based fluorometric detection:
-
Incubate isolated mitochondria in the assay buffer containing horseradish peroxidase (HRP) and Amplex Red.
-
Add the NDH-1 inhibitor and substrates.
-
Superoxide is dismutated to hydrogen peroxide (H2O2), which reacts with Amplex Red in the presence of HRP to produce the fluorescent product resorufin.
-
Monitor the increase in fluorescence over time using a fluorometer.[17][18][19][20]
Signaling Pathways and Logical Relationships
The inhibition of the NDH-1 complex has profound effects on cellular signaling, primarily through the generation of reactive oxygen species and alterations in the cellular energy status.
NDH-1 Inhibition and ROS-Mediated Signaling
Inhibition of the electron flow through NDH-1 leads to the accumulation of reduced electron carriers, which can then react with molecular oxygen to produce superoxide. This increase in ROS can trigger a cascade of cellular responses.
Caption: NDH-1 inhibition leads to ROS production, activating cellular stress responses and potentially apoptosis.
Experimental Workflow for Characterizing NDH-1 Inhibitors
A logical workflow is essential for the systematic evaluation of potential NDH-1 inhibitors. This involves a series of in vitro and cell-based assays.
Caption: A typical workflow for the identification and characterization of novel NDH-1 inhibitors.
Logical Relationship between IC50 and Ki
The IC50 and Ki values are related but distinct measures of inhibitor potency. The Cheng-Prusoff equation illustrates their relationship, highlighting the influence of substrate concentration on the IC50 value for competitive inhibitors.
Caption: The relationship between IC50 and Ki as described by the Cheng-Prusoff equation.
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. courses.edx.org [courses.edx.org]
- 4. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterisation of subcomplexes of the mitochondrial NADH:ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 15. unibiotech.in [unibiotech.in]
- 16. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation | Springer Nature Experiments [experiments.springernature.com]
- 17. Detection of superoxide anion and hydrogen peroxide production by cellular NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Superoxide production by NADH:ubiquinone oxidoreductase (complex I) depends on the pH gradient across the mitochondrial inner membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Therapeutic Potential of NDH-1 Inhibition: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical exploration of the therapeutic potential of inhibiting NADH:ubiquinone oxidoreductase (NDH-1), also known as Complex I of the mitochondrial electron transport chain. Due to the absence of a publicly documented therapeutic agent specifically named "NDH-1 inhibitor-1," this guide will focus on the broader principles of NDH-1 inhibition as a therapeutic strategy. It will cover the enzyme's function, the rationale for its inhibition in various disease contexts, and examples of known inhibitors. This paper will also outline the types of experimental data and protocols that are crucial for the preclinical and clinical development of any novel NDH-1 inhibitor.
Introduction to NADH Dehydrogenase (NDH-1)
NADH:ubiquinone oxidoreductase, or Complex I, is a large, multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a critical role in cellular respiration by catalyzing the transfer of electrons from NADH to ubiquinone. This process is a key step in the electron transport chain, contributing to the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of ATP.
Given its central role in cellular energy production, the modulation of NDH-1 activity presents a promising, albeit challenging, therapeutic avenue for a variety of diseases, including cancer and metabolic disorders.
The Rationale for NDH-1 Inhibition in Therapeutics
The therapeutic hypothesis for targeting NDH-1 is context-dependent. In oncology, for instance, many cancer cells exhibit altered metabolic pathways and an increased reliance on oxidative phosphorylation (OXPHOS). Inhibition of NDH-1 can disrupt the metabolic flexibility of these cancer cells, potentially leading to apoptosis.[1]
Conversely, in certain pathogenic microorganisms, such as Mycobacterium tuberculosis, a related enzyme, Type-II NADH dehydrogenase (NDH-2), is essential for survival.[2][3] The absence of a human homolog for NDH-2 makes it an attractive target for the development of novel anti-infective agents.[2][3]
Known Inhibitors of NDH-1 and Related Enzymes
While a specific agent designated "this compound" is not described in the available scientific literature, several molecules are known to inhibit NDH-1 or the related NDH-2.
-
IACS-010759: A potent and selective small-molecule inhibitor of Complex I that has been investigated in phase I clinical trials for acute myeloid leukemia and advanced solid tumors.[4]
-
Metformin: A widely used anti-diabetic drug that exerts some of its effects through mild inhibition of mitochondrial Complex I.[5][6]
-
Rotenone: A naturally occurring compound that is a potent inhibitor of Complex I and is often used as a research tool to study mitochondrial dysfunction.[1]
-
Phenothiazines and Quinolones: These classes of compounds have been investigated as inhibitors of NDH-2 in pathogens like Mycobacterium tuberculosis.[2][3][7][8]
Quantitative Data Summary
A comprehensive analysis of a specific NDH-1 inhibitor would require quantitative data on its potency, selectivity, pharmacokinetics, and efficacy. The following table exemplifies the type of data that would be essential for evaluating a novel therapeutic candidate.
| Parameter | Example Data Point | Significance |
| IC50 (NDH-1) | e.g., <10 nM | Measures the in vitro potency of the inhibitor against its target. |
| Selectivity | e.g., >100-fold vs. other ETC complexes | Indicates the specificity of the inhibitor for NDH-1, which can predict off-target effects. |
| Cellular ATP Reduction | e.g., 50% reduction at 100 nM | Confirms the on-target effect of the inhibitor in a cellular context. |
| In Vivo Efficacy (Xenograft Model) | e.g., 60% tumor growth inhibition at 10 mg/kg | Demonstrates the potential anti-cancer activity of the inhibitor in a preclinical model. |
| Maximum Tolerated Dose (MTD) | e.g., 20 mg/kg in mice | Provides an initial indication of the inhibitor's therapeutic window. |
| Oral Bioavailability | e.g., 40% | A key pharmacokinetic parameter that influences the route of administration. |
Note: The data in this table are illustrative and not based on a specific "this compound".
Key Experimental Protocols in the Evaluation of NDH-1 Inhibitors
The development of a novel NDH-1 inhibitor would necessitate a suite of standardized experimental protocols to characterize its mechanism of action and therapeutic potential.
Biochemical Assay for NDH-1 Activity
This assay directly measures the enzymatic activity of isolated NDH-1.
Objective: To determine the in vitro potency (e.g., IC50) of a test compound against NDH-1.
Principle: The assay monitors the NADH-dependent reduction of a substrate, such as ubiquinone or a synthetic analogue, by purified mitochondrial Complex I. The rate of substrate reduction is measured spectrophotometrically.
Generalized Protocol:
-
Isolate mitochondria from a relevant tissue source (e.g., bovine heart).
-
Purify Complex I from the mitochondrial preparation.
-
In a multi-well plate, combine the purified enzyme with a reaction buffer containing NADH and the electron acceptor.
-
Add varying concentrations of the test inhibitor.
-
Initiate the reaction and monitor the change in absorbance at a specific wavelength over time.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Cellular Respiration Assay
This experiment assesses the impact of the inhibitor on mitochondrial respiration in live cells.
Objective: To measure the effect of the inhibitor on the oxygen consumption rate (OCR) of cultured cells.
Principle: An extracellular flux analyzer is used to measure the rate at which cells consume oxygen in real-time. Inhibition of NDH-1 will lead to a decrease in OCR.
Generalized Protocol:
-
Plate cells in a specialized microplate.
-
Treat the cells with different concentrations of the NDH-1 inhibitor.
-
Place the microplate in the extracellular flux analyzer.
-
Measure the basal OCR.
-
Inject a series of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine various parameters of mitochondrial function.
-
Analyze the data to determine the effect of the inhibitor on basal and maximal respiration.
In Vivo Efficacy Study in a Xenograft Model
This preclinical study evaluates the anti-tumor activity of the inhibitor in a living organism.
Objective: To assess the ability of the NDH-1 inhibitor to suppress tumor growth in an animal model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Generalized Protocol:
-
Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a predetermined size.
-
Randomize the mice into treatment and control groups.
-
Administer the NDH-1 inhibitor (e.g., orally or intraperitoneally) to the treatment group according to a defined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Signaling Pathways and Mechanistic Diagrams
The inhibition of NDH-1 can have profound effects on cellular signaling. A decrease in ATP production and an alteration in the NAD+/NADH ratio can impact numerous downstream pathways.
Below are conceptual diagrams illustrating the central role of NDH-1 and the anticipated consequences of its inhibition.
References
- 1. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]
- 2. Type-II NADH Dehydrogenase (NDH-2): a promising therapeutic target for antitubercular and antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Impact of NDH-1 Inhibition on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of NADH:ubiquinone oxidoreductase (Complex I or NDH-1) inhibitors on cellular metabolism. While referencing a specific compound designated "NDH-1 inhibitor-1," this document contextualizes its effects within the broader, well-documented landscape of NDH-1 inhibition, a critical mechanism in both physiological and pathological research.
Introduction to NDH-1 and Its Inhibition
NADH:ubiquinone oxidoreductase, commonly known as Complex I or NDH-1, is the first and largest enzyme complex of the mitochondrial electron transport chain (ETC). It plays a pivotal role in cellular energy production by oxidizing NADH produced during glycolysis and the tricarboxylic acid (TCA) cycle, transferring electrons to ubiquinone, and pumping protons across the inner mitochondrial membrane. This process is fundamental to establishing the proton-motive force required for ATP synthesis via oxidative phosphorylation (OXPHOS).
Inhibition of NDH-1 disrupts this critical bioenergetic process, leading to profound shifts in cellular metabolism. NDH-1 inhibitors are a diverse class of molecules, ranging from naturally occurring compounds like rotenone and piericidin A to synthetic molecules developed for research or therapeutic purposes. "this compound" (also referred to as compound 27) is one such potent inhibitor. Understanding the downstream consequences of blocking this complex is crucial for research in metabolic diseases, neurodegeneration, and oncology.
Core Mechanism of NDH-1 Inhibition
NDH-1 inhibitors typically function by blocking the electron transfer from the terminal iron-sulfur cluster (N2) to the ubiquinone (Coenzyme Q) binding site within the complex.[1] This blockade halts the flow of electrons down the ETC, leading to several immediate consequences:
-
Cessation of Proton Pumping: The translocation of protons from the mitochondrial matrix to the intermembrane space by NDH-1 is stopped.
-
Reduction of the ETC: The electron carriers upstream of the block (NADH) accumulate in their reduced state, while downstream carriers (Complexes III and IV) remain oxidized.
-
Increased NADH/NAD+ Ratio: The inability to oxidize NADH leads to a significant increase in the mitochondrial NADH/NAD+ ratio.
-
Generation of Reactive Oxygen Species (ROS): The backup of electrons at Complex I can lead to their transfer to molecular oxygen, generating superoxide radicals and other ROS.[2][3][4]
Caption: The Electron Transport Chain with the site of NDH-1 inhibition.
Impact on Cellular Metabolism
The primary inhibition of NDH-1 triggers a cascade of metabolic reprogramming events as the cell attempts to compensate for the loss of efficient ATP production.
With NDH-1 blocked, OXPHOS is severely curtailed, leading to a sharp decrease in mitochondrial ATP synthesis. To survive, most cells shift their energy production towards anaerobic glycolysis, a phenomenon reminiscent of the Warburg effect seen in cancer cells.[5] This metabolic switch is characterized by:
-
Increased Glucose Uptake: Cells upregulate glucose transporters to import more fuel.
-
Elevated Glycolytic Flux: The rate of converting glucose to pyruvate increases.
-
Lactate Production: Pyruvate is predominantly converted to lactate to regenerate the NAD+ required to sustain glycolysis, leading to extracellular acidification.[6]
The TCA cycle is intrinsically linked to the ETC through the NADH/NAD+ ratio. The accumulation of NADH following NDH-1 inhibition provides strong negative feedback on key TCA cycle enzymes, including:
This feedback slows or reverses parts of the TCA cycle.[10] While the catabolic function of the cycle is diminished, it can still operate to provide anabolic precursors for biosynthesis.
The high NADH/NAD+ ratio forces the cell to find alternative ways to oxidize excess NADH. A recently elucidated mechanism involves a metabolic shift that bypasses the NADH-dependent Complex I.[11][12] This involves:
-
Pentose Phosphate Pathway (PPP): Glucose is shunted into the PPP to generate NADPH.
-
"Futile" Fatty Acid Cycling: The NADPH is consumed during anabolic fatty acid synthesis. These newly synthesized fatty acids are then immediately broken down via catabolic fatty acid oxidation (beta-oxidation), which generates FADH2.
-
FADH2 Oxidation: The resulting FADH2 can donate its electrons to the ETC downstream of the NDH-1 block (at Complex II), allowing some degree of respiration and ATP production to continue. This cycle is energetically inefficient but serves to convert the unusable NADH (via NADPH) into the usable FADH2.[11][12]
Caption: Metabolic shifts resulting from NDH-1 inhibition.
Quantitative Data Summary
The potency of NDH-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of this value (pI₅₀). The table below summarizes available data for "this compound" and provides context with other well-known inhibitors.
| Inhibitor | Target System | Parameter | Value | Reference |
| This compound (compound 27) | Bovine Submitochondrial Particles (SMP) | pI₅₀ | < 4 µM | [13] |
| Potato Submitochondrial Particles (SMP) | pI₅₀ | 5.40 µM | [13] | |
| E. coli | pI₅₀ | 6.15 µM | [13] | |
| Rotenone | Bovine Submitochondrial Particles (SMP) | IC₅₀ | ~20-40 nM | [3] |
| Cancer Cell Lines (MDA-MB-231) | OCR Inhibition | ~70% at 3 nM | [5] | |
| Piericidin A | Isolated Complex I | IC₅₀ | ~3-10 nM | [3][4] |
Detailed Experimental Protocols
To assess the impact of an NDH-1 inhibitor, a series of standard bioenergetic and metabolic assays are employed.
This protocol measures the NADH:ubiquinone oxidoreductase activity in isolated mitochondria or submitochondrial particles (SMPs).
-
Principle: The assay follows the decrease in absorbance at 340 nm as NADH is oxidized. The assay is performed in the presence and absence of a specific inhibitor (e.g., rotenone) to determine the NDH-1-specific activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂.[14]
-
NADH solution (10 mM stock).
-
Ubiquinone-1 (CoQ₁) or decylubiquinone (DBQ) as an electron acceptor.
-
Potassium cyanide (KCN) to inhibit Complex IV.
-
NDH-1 Inhibitor (e.g., this compound, Rotenone).
-
Isolated mitochondria or SMPs.
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate or cuvette. Include wells for total activity, non-specific activity (with excess rotenone), and experimental inhibitor concentrations.
-
Add assay buffer, KCN, and the electron acceptor to each well.
-
Add the specific inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: NDH-1 specific activity is the difference between the rate of NADH oxidation in the absence and presence of a saturating concentration of rotenone. Percent inhibition is calculated relative to the vehicle control.
-
This protocol simultaneously measures the oxygen consumption rate (OCR), an indicator of OXPHOS, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Principle: The Seahorse XF Analyzer uses solid-state sensors to measure real-time changes in oxygen and pH in the medium surrounding adherent cells, allowing for the determination of key bioenergetic parameters.
-
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator.
-
Assay Medium: On the day of the assay, replace the growth medium with unbuffered Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Allow cells to equilibrate.
-
Inhibitor Loading: Load the ports of the sensor cartridge with the NDH-1 inhibitor and other compounds for a mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will perform a cycle of mixing, waiting, and measuring to establish a baseline rate.
-
It will then inject the NDH-1 inhibitor and measure the resulting change in OCR and ECAR. Further injections can probe other aspects of mitochondrial function.
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the inhibitor's effect on basal respiration, ATP-linked respiration, and glycolytic rate. A decrease in OCR and a compensatory increase in ECAR are expected.[6]
-
Caption: Experimental workflow for a Seahorse XF bioenergetic assay.
Conclusion
Inhibition of NDH-1 is a potent method for disrupting cellular bioenergetics, with profound and interconnected effects on oxidative phosphorylation, the TCA cycle, and glycolysis. The primary blockade of electron flow triggers a cascade of events, including a decrease in mitochondrial ATP production, an increase in the NADH/NAD+ ratio, elevated ROS production, and a compensatory shift to glycolysis. Furthermore, cells may engage complex alternative metabolic pathways to maintain redox balance. Understanding these intricate metabolic consequences is essential for professionals in drug development and metabolic research, as NDH-1 remains a significant target for therapeutic intervention in a variety of human diseases.
References
- 1. Inhibitory effects of tannins on the NADH dehydrogenase activity of bovine heart mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The single subunit NADH dehydrogenase reduces generation of reactive oxygen species from complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species production in cardiac mitochondria after complex I inhibition: Modulation by substrate-dependent regulation of the NADH/NAD(+) ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyruvate Dehydrogenase and Tricarboxylic Acid Cycle Enzymes Are Sensitive Targets of Traumatic Brain Injury Induced Metabolic Derangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ttuhsc.edu [ttuhsc.edu]
- 10. Mitochondrial nicotinamide adenine dinucleotide reduced (NADH) oxidation links the tricarboxylic acid (TCA) cycle with methionine metabolism and nuclear DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, "futile" fatty acid cycling, and FADH2 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of NDH-1 Inhibitor-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on NDH-1 inhibitor-1, also identified as compound 27. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways associated with the inhibition of NADH:ubiquinone oxidoreductase (Complex I or NDH-1).
Quantitative Data Summary
This compound has been evaluated for its inhibitory potency against NDH-1 from various species using submitochondrial particles (SMPs). The half-maximal inhibitory concentration (pI50) values are presented in the table below. It is important to note that while the original source material presents some pI50 values with a molar concentration unit (µM), pI50 is a logarithmic scale. For clarity, the data is presented as reported, with a note on this inconsistency.
| Inhibitor | Enzyme Source | pI50 | Reference |
| This compound (compound 27) | Bovine SMP | <4 | [1][2] |
| This compound (compound 27) | Potato SMP | 5.40 µM | [1][2] |
| This compound (compound 27) | E. coli | 6.15 µM | [1][2] |
*The unit µM for a pI50 value is unconventional and likely represents the IC50 value from which the pI50 was calculated. pI50 is the negative logarithm of the IC50 in molar.
Experimental Protocols
While the specific, detailed protocol for the determination of the pI50 values for this compound is found in a specific primary research article, a general and widely accepted methodology for assessing the activity of NDH-1 inhibitors using submitochondrial particles is described below. This protocol is based on methodologies frequently cited in the field.
NDH-1 (NADH:Ubiquinone Oxidoreductase) Inhibition Assay Using Submitochondrial Particles (SMPs)
Objective: To determine the inhibitory effect of a compound on the activity of mitochondrial Complex I.
Principle: The activity of NDH-1 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. An inhibitor will reduce the rate of this reaction.
Materials:
-
Submitochondrial particles (SMPs) from the desired source (e.g., bovine heart, potato tubers, E. coli)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Ubiquinone analogue (e.g., Coenzyme Q1 or decylubiquinone)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of NADH in the assay buffer.
-
Prepare a stock solution of the ubiquinone analogue in ethanol or another suitable solvent.
-
Prepare a serial dilution of the test compound (this compound) at various concentrations.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer, the ubiquinone analogue, and the desired concentration of the test compound or vehicle control (e.g., DMSO).
-
Add the SMP suspension to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
-
Measurement:
-
Initiate the reaction by adding NADH to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The pI50 is then calculated as the negative logarithm of the IC50 value in molar concentration.
-
Signaling Pathways and Experimental Workflows
The inhibition of NDH-1 has significant downstream consequences, primarily related to the disruption of the mitochondrial electron transport chain. This leads to an increase in the production of reactive oxygen species (ROS) and can ultimately trigger apoptotic cell death. The following diagrams, generated using the DOT language, visualize a representative experimental workflow for assessing NDH-1 inhibition and the subsequent signaling cascade.
Experimental Workflow for NDH-1 Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of this compound.
Signaling Pathway of NDH-1 Inhibition Leading to Apoptosis
Caption: Downstream signaling cascade initiated by the inhibition of NDH-1.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol provided is a generalized representation and may require optimization for specific applications. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound. Based on the conducted literature search, detailed in vitro characterization of "this compound (compound 27)" beyond its pI50 values is not extensively available in the public domain.
References
Methodological & Application
Application Notes and Protocols for NDH-1 Inhibitor-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase or NDH-1, is the first and largest enzyme of the electron transport chain. It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This contributes to the proton motive force necessary for ATP synthesis. Due to its central role in metabolism, NDH-1 is a significant therapeutic target for various diseases, including cancer, where metabolic reprogramming is a key hallmark.[1][2]
NDH-1 inhibitors can disrupt the electron transport chain, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and subsequent induction of cellular stress and apoptosis.[1] This application note provides detailed experimental protocols for the characterization of a hypothetical novel small molecule, NDH-1 Inhibitor-1 , in a cell culture setting. The following protocols are designed to assess its cytotoxic effects, impact on mitochondrial function, and influence on downstream signaling pathways.
Mechanism of Action of NDH-1 Inhibition
The following diagram illustrates the proposed mechanism of action for an NDH-1 inhibitor. By blocking the function of Complex I, the inhibitor disrupts the electron transport chain, leading to a cascade of downstream effects.
Caption: Signaling pathway of NDH-1 inhibition.
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize hypothetical data obtained from the experimental protocols described below. This data is intended to be representative of the expected outcomes when testing an effective NDH-1 inhibitor.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | 48 | 5.2 |
| A549 (Lung Cancer) | 48 | 8.9 |
| MCF-7 (Breast Cancer) | 48 | 12.5 |
| HEK293 (Normal Kidney) | 48 | > 50 |
Table 2: Effects of this compound on Mitochondrial Function (HeLa cells, 24-hour treatment)
| Treatment | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS Levels (Fold Change vs. Control) | Cellular ATP Levels (% of Control) |
| Vehicle Control | 100% | 1.0 | 100% |
| This compound (5 µM) | 65% | 2.8 | 55% |
| This compound (10 µM) | 40% | 4.5 | 30% |
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in cell culture.
Caption: General experimental workflow for NDH-1 inhibitor testing.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50). The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with vehicle control (DMSO at the same concentration as the highest inhibitor dose) and media-only controls (for background).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay
This protocol measures the disruption of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.
Materials:
-
Cells and culture reagents
-
This compound
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Fluorescence microscope or flow cytometer
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Procedure:
-
Cell Culture and Treatment: Seed cells in an appropriate format for the detection method (e.g., 24-well plate with coverslips for microscopy, 6-well plate for flow cytometry). Treat the cells with this compound at desired concentrations (e.g., 1x and 2x the IC50) for 24 hours.
-
Dye Loading:
-
For JC-1: Remove the culture medium and wash the cells with PBS. Add fresh medium containing 2 µM JC-1 and incubate for 30 minutes at 37°C.
-
For TMRE: Add TMRE to the culture medium to a final concentration of 100-200 nM and incubate for 30 minutes at 37°C.
-
-
Washing: Remove the dye-containing medium and wash the cells twice with warm PBS or culture medium.
-
Detection:
-
Microscopy (JC-1): Image the cells immediately. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low MMP will show green fluorescence (JC-1 monomers).
-
Flow Cytometry (TMRE): Trypsinize and collect the cells. Resuspend in PBS and analyze immediately using a flow cytometer. A decrease in fluorescence intensity indicates a loss of MMP.
-
-
Data Analysis: Quantify the fluorescence intensity or the ratio of red to green fluorescence. Express the results as a percentage of the vehicle control.
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Assay
This protocol quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells and culture reagents
-
This compound
-
DCFDA (or similar ROS-sensitive probe)
-
Hydrogen peroxide (H2O2) as a positive control
-
Microplate reader with fluorescence capabilities or a flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in previous protocols.
-
Dye Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of PBS containing 10 µM DCFDA to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence readings to the cell number if necessary (e.g., by performing a parallel viability assay). Express the ROS levels as a fold change relative to the vehicle control.
Protocol 4: Cellular ATP Level Assay
This protocol measures the total cellular ATP content, which is expected to decrease upon inhibition of mitochondrial respiration.
Materials:
-
Cells and culture reagents
-
This compound
-
Commercially available ATP bioluminescence assay kit (e.g., based on luciferase)
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, equilibrate the plate to room temperature. Add the ATP-releasing lysis buffer provided in the kit to each well and incubate according to the manufacturer's instructions (typically 5-10 minutes) to lyse the cells and release ATP.
-
Luciferase Reaction: Add the luciferase reagent to each well. This enzyme will catalyze the reaction of ATP with luciferin to produce light.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples and express it as a percentage of the vehicle control.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, mitochondrial function, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflow and underlying biology.
References
Application Notes and Protocols for NDH-1 Inhibitor-1 in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase (NDH-1), is the first and largest enzyme of the electron transport chain (ETC). It plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action contributes to the proton motive force that drives ATP synthesis. Inhibition of Complex I is a key area of research in metabolic diseases, neurodegenerative disorders, and cancer.
NDH-1 inhibitor-1 (also referred to as compound 27) is a potent inhibitor of NADH-ubiquinone oxidoreductase.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in mitochondrial respiration assays using common platforms such as the Agilent Seahorse XF Analyzer and high-resolution respirometry systems like the Oroboros O2k.
Mechanism of Action
This compound, like other Complex I inhibitors such as rotenone, blocks the electron transfer from NADH to ubiquinone.[3][4] This inhibition leads to a decrease in the oxygen consumption rate (OCR) linked to Complex I substrates, a reduction in ATP production, and an increase in the cellular NADH/NAD+ ratio. This shift in the redox state can have profound effects on downstream metabolic pathways.[5]
Data Presentation: Expected Effects of this compound
The following tables summarize the expected quantitative and qualitative outcomes when using this compound in mitochondrial respiration assays. Note that the exact values will be cell type and concentration-dependent.
Table 1: Expected Changes in Seahorse XF Mito Stress Test Parameters
| Parameter | Expected Change with this compound | Rationale |
| Basal Respiration | Decrease | Inhibition of Complex I reduces the overall rate of electron transport and oxygen consumption under baseline conditions. |
| ATP Production | Decrease | The proton gradient generated by Complex I is diminished, leading to reduced ATP synthesis by ATP synthase. |
| Maximal Respiration | Decrease | The electron transport chain cannot reach its maximal capacity when Complex I is inhibited.[6] |
| Spare Respiratory Capacity | Decrease | The difference between maximal and basal respiration is reduced, indicating a lower capacity to respond to increased energy demand.[7] |
| Non-Mitochondrial Oxygen Consumption | No Change | This parameter is measured after complete inhibition of the ETC and should not be affected by a Complex I-specific inhibitor.[4] |
| Proton Leak | May Decrease | With lower overall ETC activity, the proton leak across the inner mitochondrial membrane may be reduced. |
Table 2: pI50 Values for this compound in Submitochondrial Particles (SMPs)
| Organism | pI50 (µM) |
| Bovine SMP | <4 |
| Potato SMP | 5.40 |
| E. coli | 6.15 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
Since the optimal concentration of this compound is highly dependent on the experimental system (cell type, cell density, isolated mitochondria vs. intact cells), it is crucial to perform a dose-response experiment.
A. Using Agilent Seahorse XF Analyzer:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.[8]
-
Compound Preparation: Prepare a dilution series of this compound in assay medium. A typical starting range could be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO).
-
Assay Setup: Load the diluted this compound and vehicle into the injection ports of a hydrated sensor cartridge.
-
Run Assay: Perform a standard Seahorse XF Cell Mito Stress Test. A common protocol involves measuring the basal OCR, followed by sequential injections of the this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.[3][4]
-
Data Analysis: Calculate the percentage inhibition of basal respiration or maximal respiration at each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[6][9]
B. Using High-Resolution Respirometry (e.g., Oroboros O2k):
-
Chamber Calibration: Calibrate the Oroboros O2k chambers with respiration medium (e.g., MiR05) to ensure accurate oxygen concentration readings.[5]
-
Sample Addition: Add your sample (e.g., permeabilized cells, isolated mitochondria, or tissue homogenate) to the chambers.
-
Substrate Addition: Add substrates for Complex I-linked respiration, such as pyruvate, glutamate, and malate, followed by ADP to stimulate State 3 respiration.[5]
-
Inhibitor Titration: Once a stable State 3 respiration rate is achieved, perform a stepwise titration of this compound into the chamber, allowing the respiration rate to stabilize after each addition.
-
Data Analysis: Record the oxygen consumption rate after each titration. Plot the respiration rate against the inhibitor concentration to determine the concentration that gives maximal inhibition of Complex I-linked respiration.
Protocol 2: Assessing Mitochondrial Function with this compound in a Seahorse XF Mito Stress Test
This protocol assumes the optimal concentration of this compound has been determined.
-
Plate Preparation: Seed and prepare cells in a Seahorse XF microplate as described in Protocol 1A.
-
Compound Plate Preparation: In a hydrated sensor cartridge, load the following into the injection ports:
-
Run the Assay: Place the cell plate in the Seahorse XF Analyzer and start the run. The instrument will measure basal OCR, then inject the compounds sequentially and measure the corresponding changes in OCR.
-
Data Interpretation: Analyze the data to determine the key parameters of mitochondrial function as outlined in Table 1. Compare the results from cells treated with this compound to the vehicle-treated cells.
Protocol 3: Investigating Complex I-Specific Respiration in Permeabilized Cells using High-Resolution Respirometry
This protocol allows for the direct assessment of Complex I activity.
-
Sample and Chamber Preparation: Prepare the O2k chambers and add permeabilized cells as described in Protocol 1B. Digitonin is commonly used for cell permeabilization.
-
SUIT (Substrate-Uncoupler-Inhibitor Titration) Protocol:
-
Add Complex I substrates (e.g., malate + glutamate).
-
Add ADP to measure State 3 respiration (OXPHOS capacity).
-
Add cytochrome c to test for outer mitochondrial membrane integrity.
-
Add succinate (a Complex II substrate) to induce convergent electron flow through both Complex I and II.
-
Add this compound at its optimal concentration. A significant drop in OCR indicates specific inhibition of Complex I.
-
Subsequently, other inhibitors like antimycin A (Complex III inhibitor) can be added to measure residual oxygen consumption.[5]
-
-
Analysis: Calculate the Complex I-linked respiration by subtracting the respiration rate after this compound addition from the rate before its addition.
Mandatory Visualizations
Caption: Mechanism of this compound on the ETC.
Caption: Experimental workflow for a Seahorse XF assay.
Caption: Downstream metabolic effects of Complex I inhibition.
Troubleshooting
Table 3: Common Issues and Solutions in Assays with this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound | - Inhibitor concentration too low.- Poor cell health or low cell number.- Inefficient permeabilization (for permeabilized cell assays).- Degraded inhibitor stock solution. | - Perform a dose-response experiment (Protocol 1).- Optimize cell seeding density and ensure high viability.- Titrate permeabilizing agent (e.g., digitonin).- Prepare fresh inhibitor stock solution. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors when loading compounds.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette carefully.- Avoid using the outermost wells of the plate. |
| Oxygen consumption rate (OCR) crashes after FCCP injection | - FCCP concentration is too high, causing toxicity.- Cells are stressed or unhealthy. | - Perform an FCCP titration to find the optimal concentration that gives maximal, sustained respiration.- Ensure cells are healthy and not overgrown before starting the assay. |
| Basal OCR is very low | - Low cell number.- Cells are metabolically inactive.- Sub-optimal assay medium. | - Increase cell seeding density.- Use cells at a lower passage number.- Ensure assay medium contains necessary substrates (glucose, pyruvate, glutamine). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Determining the Effective Concentration of NDH-1 Inhibitor-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NDH-1, also known as NADH:ubiquinone oxidoreductase or Complex I, is the first and largest enzyme of the mitochondrial electron transport chain. It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. This contributes to the proton motive force that drives ATP synthesis. Inhibition of NDH-1 can lead to a range of cellular effects, including decreased ATP production, an increase in the NADH/NAD+ ratio, and the generation of reactive oxygen species (ROS).[1]
NDH-1 inhibitor-1 is a potent inhibitor of NDH-1, with varying activity across different species.[2] Understanding its effective concentration is critical for its use as a research tool and for the development of potential therapeutics targeting metabolic pathways. This document provides detailed protocols for determining the effective concentration of this compound in a cellular context, focusing on cell viability, mitochondrial respiration, and target engagement.
Mechanism of Action: Downstream Signaling of NDH-1 Inhibition
Inhibition of NDH-1 by a specific inhibitor disrupts the electron flow from NADH to ubiquinone. This primary event triggers a cascade of downstream cellular responses:
-
Altered Redox State: The blockage of NADH oxidation leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio. This shift in the cellular redox state can impact numerous metabolic pathways that are dependent on these coenzymes.[1][3][4]
-
Decreased ATP Synthesis: By inhibiting the first step of the electron transport chain, NDH-1 inhibition reduces the proton motive force, leading to a significant decrease in mitochondrial ATP production.[5]
-
Increased Reactive Oxygen Species (ROS) Production: The impaired electron transfer at Complex I is a major source of superoxide radicals, leading to increased mitochondrial ROS levels.[6][7]
-
Activation of Stress-Response Pathways: The cellular consequences of NDH-1 inhibition, such as ATP depletion and increased ROS, activate key signaling pathways to restore homeostasis.
-
AMP-Activated Protein Kinase (AMPK) Activation: A decrease in the ATP/AMP ratio activates AMPK, a central regulator of cellular energy metabolism.[8][9][10] Activated AMPK promotes catabolic pathways to generate ATP and inhibits anabolic processes.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Stabilization: Increased mitochondrial ROS can lead to the stabilization of HIF-1α, a transcription factor that orchestrates the cellular response to low oxygen conditions, including a shift towards glycolytic metabolism.[6]
-
Other ROS-Mediated Pathways: Elevated ROS can also modulate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell survival, and apoptosis.[11]
-
References
- 1. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism controls growth inhibition by HIF1 in normoxia and determines differential sensitivity of normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mitochondrial Complex I Leads to Decreased Motility and Membrane Integrity Related to Increased Hydrogen Peroxide and Reduced ATP Production, while the Inhibition of Glycolysis Has Less Impact on Sperm Motility | PLOS One [journals.plos.org]
- 6. Mitochondrial ROS - Wikipedia [en.wikipedia.org]
- 7. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical regulation of mammalian AMP-activated protein kinase activity by NAD and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of AMPK in metabolism and its influence on DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
NDH-1 inhibitor-1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and stock solution preparation of NDH-1 Inhibitor-1, a potent antagonist of NADH-ubiquinone oxidoreductase (Complex I). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Physicochemical Properties and Solubility
This compound is a solid, appearing as a white to off-white powder. Its solubility is a critical factor for its use in in-vitro and in-vivo studies.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | 388.96 | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility[1][2][3]. |
Stock Solution Preparation
Proper preparation of stock solutions is essential for accurate and reproducible experimental results. The following protocols outline the steps for preparing stock solutions of this compound.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated micropipettes
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of the compound (Molecular Weight: 321.37 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 3.21 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution[1][2][3].
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][3].
Table 2: Preparation of Various Stock Solution Concentrations
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| For 1 mg of solid | ||
| 1 mM | 1 mg | 3.1117 mL |
| 5 mM | 1 mg | 0.6223 mL |
| 10 mM | 1 mg | 0.3112 mL |
| For 5 mg of solid | ||
| 1 mM | 5 mg | 15.5584 mL |
| 5 mM | 5 mg | 3.1117 mL |
| 10 mM | 5 mg | 1.5558 mL |
| For 10 mg of solid | ||
| 1 mM | 10 mg | 31.1168 mL |
| 5 mM | 10 mg | 6.2234 mL |
| 10 mM | 10 mg | 3.1117 mL |
Data derived from supplier information[1][2][3].
Experimental Workflow: From Stock to Working Solution
The following diagram illustrates the general workflow for preparing a working solution of this compound from a DMSO stock solution for use in biological experiments.
Caption: Workflow for preparing this compound working solutions.
Note on Aqueous Solutions: When diluting the DMSO stock solution into aqueous buffers, it is crucial to do so gradually while mixing to avoid precipitation of the compound. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) and a vehicle control should be included in the experimental design.
Mechanism of Action: Inhibition of the Electron Transport Chain
NDH-1, also known as Complex I, is the first and largest enzyme in the mitochondrial electron transport chain. It oxidizes NADH to NAD+ and transfers electrons to ubiquinone (Coenzyme Q). This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis.
NDH-1 inhibitors block the electron transfer within Complex I, thereby disrupting the electron transport chain, reducing ATP production, and potentially increasing the production of reactive oxygen species (ROS).
Caption: Inhibition of NDH-1 by its inhibitor disrupts the electron transport chain.
References
application of NDH-1 inhibitor-1 in neurodegenerative models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotenone, a naturally occurring pesticide and a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), is widely utilized in experimental models to recapitulate the pathological features of neurodegenerative diseases, particularly Parkinson's disease (PD).[1][2] By disrupting the mitochondrial electron transport chain, rotenone induces a cascade of cellular events, including oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[1][3][4] This application note provides detailed protocols for the use of rotenone in both in vitro and in vivo neurodegenerative models, along with quantitative data on its effects and visualizations of the key signaling pathways involved. Rotenone's ability to induce selective dopaminergic neuron loss makes it a valuable tool for studying disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.[5][6]
Data Presentation
The following tables summarize the quantitative effects of rotenone in various neurodegenerative models.
Table 1: In Vitro Effects of Rotenone on Neuronal Cells
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| PC12 | 1 µM | 24 h | ~40-50% reduction in cell viability | [7] |
| SH-SY5Y | 10 µM | 48 h | ~50% decrease in cell viability | [4] |
| SH-SY5Y | 500 nM, 1 µM, 10 µM | 24 h | Dose-dependent toxicity | [8] |
| Neuro-2a | 0.1, 1, 10 µM | Not specified | Decreased mitochondrial dehydrogenase activity | [9] |
| SK-N-MC | 5 nM | 4 weeks | 40% increase in soluble α-synuclein | [10] |
| SK-N-MC | 50 nM | 1 week | Dose-dependent gene expression changes | [11] |
Table 2: In Vivo Effects of Rotenone in Rodent Models
| Animal Model | Dose | Administration Route & Duration | Effect | Reference |
| C57BL/6 Mice | 30 mg/kg/day | Oral, 56 days | Significant loss of tyrosine hydroxylase (TH)-positive neurons and behavioral impairment | [5][12] |
| C57BL/6 Mice | 100 mg/kg/day | Oral, 56 days | ~15% survival rate | [5][12] |
| Lewis Rats | 2.75 or 3.0 mg/kg/day | Intraperitoneal, daily until debilitating phenotype | 45% loss of TH-positive substantia nigra neurons | [6] |
| Rats | Not specified | Not specified | Increased malondialdehyde (MDA) and decreased glutathione (GSH) levels in the midbrain | [13] |
| Rats | Not specified | Not specified | Decreased fractional anisotropy (FA) values in the substantia nigra at 6 weeks | [14] |
Table 3: Effects of Rotenone on Mitochondrial Function and Oxidative Stress
| Model System | Rotenone Concentration | Parameter Measured | Result | Reference |
| Porcine Oocytes | 3 µM | ATP Production | Markedly decreased | [15][16] |
| Porcine Oocytes | 3 µM | Reactive Oxygen Species (ROS) | Increased | [15][16] |
| Rat Midbrain Slice Cultures | 50 nM | Protein Carbonyls | Increased by 23.4 ± 6.5% | [1][17] |
| SH-SY5Y Cells | 100 nM | [¹³C]-acetyl-CoA Biosynthesis | Inhibited | [18] |
| Mouse Brain Organoids | Not specified | Lipid Peroxidation (LPO) | Significantly increased | [19] |
| iPSC-derived Dopamine Neurons | Not specified | Cellular Isoprostane Levels | Increased | [20] |
Experimental Protocols
In Vitro Model: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
This protocol describes the induction of a Parkinson's disease-like phenotype in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Rotenone (stock solution in DMSO)
-
96-well plates
-
MTT assay kit for cell viability
-
DCFDA-Cellular ROS Assay Kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[8]
-
Rotenone Treatment: Prepare working solutions of rotenone in culture medium from a stock solution. Expose the cells to various concentrations of rotenone (e.g., 500 nM, 1 µM, 10 µM) for 24 hours.[8]
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
After rotenone treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (10 µM) in the dark for 30 minutes at 37°C.[8]
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.
-
In Vivo Model: Rotenone-Induced Parkinson's Disease in Mice
This protocol details the induction of a Parkinsonian phenotype in C57BL/6 mice through chronic oral administration of rotenone.
Materials:
-
Male C57BL/6 mice
-
Rotenone
-
Vehicle solution (e.g., 0.5% Carboxymethylcellulose - CMC)[21]
-
Oral gavage needles
Procedure:
-
Animal Housing: House mice under standard laboratory conditions with ad libitum access to food and water.
-
Rotenone Preparation: Prepare a suspension of rotenone in the vehicle solution. A common dose is 30 mg/kg body weight.[5][12]
-
Administration: Administer rotenone or vehicle solution to the mice daily via oral gavage for a period of 56 days.[5][12]
-
Behavioral Assessment:
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde.
-
Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by rotenone and a general workflow for its application in neurodegenerative models.
Caption: Key signaling pathways activated by Rotenone leading to neurodegeneration.
Caption: General experimental workflows for in vitro and in vivo Rotenone models.
References
- 1. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 2. BIOCELL | Rotenone-Induced Mitochondrial Dysfunction, Neuroinflammation, Oxidative Stress, and Glial Activation in Parkinson’s and Alzheimer’s Diseases [techscience.com]
- 3. Rotenone Induces Cell Death of Cholinergic Neurons in an Organotypic Co-Culture Brain Slice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotenone Inhibits Autophagic Flux Prior to Inducing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanisms of ε-viniferin in a rotenone-induced cell model of Parkinson's disease: significance of SIRT3-mediated FOXO3 deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotenone-induced apoptosis and role of calcium: a study on Neuro-2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Transcriptome Analysis of a Rotenone Model of Parkinsonism Reveals Complex I-Tied and -Untied Toxicity Mechanisms Common to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parkinsonian Rotenone Mouse Model: Reevaluation of Long-Term Administration of Rotenone in C57BL/6 Mice [jstage.jst.go.jp]
- 13. Myrcene Salvages Rotenone-Induced Loss of Dopaminergic Neurons by Inhibiting Oxidative Stress, Inflammation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in brain pathological changes between rotenone and 6-hydroxydopamine Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes | PLOS One [journals.plos.org]
- 16. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. mdsabstracts.org [mdsabstracts.org]
Probing Cancer Cell Metabolism with NDH-1 Inhibitor-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic landscape of cancer cells is fundamentally different from that of normal cells. This metabolic reprogramming, characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a promising therapeutic window. A key player in cellular metabolism is the NADH dehydrogenase (NDH-1), also known as Complex I of the mitochondrial electron transport chain. Inhibition of NDH-1 disrupts oxidative phosphorylation (OXPHOS), a primary pathway for ATP production, and impacts various interconnected metabolic and signaling pathways.
While specific research on a compound designated "NDH-1 inhibitor-1" is not extensively available in the public domain, this document provides a comprehensive guide to studying the effects of NDH-1 inhibition on cancer cell metabolism. The principles, protocols, and data interpretation strategies outlined here are broadly applicable to other known Complex I inhibitors and serve as a foundational resource for investigating the therapeutic potential of targeting this critical metabolic node.
Mechanism of Action of NDH-1 Inhibition in Cancer Cells
Inhibition of NDH-1 in cancer cells triggers a cascade of metabolic and signaling events. The primary consequence is the blockade of electron flow from NADH to coenzyme Q, leading to:
-
Decreased Oxidative Phosphorylation (OXPHOS): This results in a significant reduction in mitochondrial ATP synthesis.
-
Increased Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells often upregulate glycolysis.
-
Altered Redox Homeostasis: The inhibition of NADH oxidation leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, impacting numerous cellular redox reactions.
-
Induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α): The altered metabolic state can stabilize HIF-1α, a key transcription factor that promotes the expression of glycolytic enzymes and other genes involved in cancer progression.[1][2]
-
Induction of Apoptosis: In cancer cells that are highly dependent on OXPHOS, NDH-1 inhibition can lead to energy crisis and programmed cell death.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from experiments using an NDH-1 inhibitor. This serves as a template for presenting experimental findings.
| Parameter | Control Cells | This compound Treated Cells | Fold Change |
| Cell Viability (IC50) | N/A | Varies by cell line (e.g., 10 µM) | N/A |
| ATP Production Rate (pmol/min/µg protein) | |||
| - Oxidative Phosphorylation | 150 | 30 | -5.0 |
| - Glycolysis | 50 | 120 | +2.4 |
| Lactate Production Rate (nmol/hr/µg protein) | 20 | 55 | +2.75 |
| NAD+/NADH Ratio | 8 | 2 | -4.0 |
| HIF-1α Protein Expression (relative units) | 1.0 | 4.5 | +4.5 |
| Oxygen Consumption Rate (pmol/min) | 200 | 40 | -5.0 |
| Extracellular Acidification Rate (mpH/min) | 30 | 75 | +2.5 |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of ATP Production
Objective: To quantify the rates of ATP production from glycolysis and oxidative phosphorylation.
Materials:
-
Cancer cell line of interest
-
Assay kits for measuring ATP from glycolysis and OXPHOS
-
Luminometer
Procedure:
-
Culture cells with and without this compound for the desired time.
-
Harvest the cells and lyse them according to the assay kit protocol.
-
Use a glycolysis-specific substrate and inhibitor of OXPHOS (e.g., oligomycin) to measure the ATP produced from glycolysis.
-
Use a mitochondrial-specific substrate and inhibitor of glycolysis (e.g., 2-deoxyglucose) to measure the ATP produced from OXPHOS.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP production rate to the protein concentration of the cell lysate.
Protocol 3: Extracellular Flux Analysis (Seahorse Assay)
Objective: To measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Treat the cells with this compound for the desired duration.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF Analyzer will measure real-time changes in OCR and ECAR.
-
Analyze the data to determine key parameters of mitochondrial function and glycolytic activity.
Visualizations
Signaling Pathway of NDH-1 Inhibition
Caption: Signaling pathway of NDH-1 inhibition in cancer cells.
Experimental Workflow for Assessing Metabolic Effects
References
Application Notes and Protocols for the In Vivo Evaluation of NDH-1 Inhibitors in Mouse Models
Disclaimer: As of November 2025, publicly available research on the in vivo application of a specific compound designated "NDH-1 inhibitor-1" in mouse models is not available. The following application notes and protocols are a generalized guide based on published studies of other mitochondrial complex I (NDH-1) inhibitors, such as CP2, C458, and rotenone, in mice.[1][2][3][4] These protocols are intended to serve as a starting point for researchers and drug development professionals. Specific parameters will require optimization for any new chemical entity.
Introduction
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase (NDH-1), is the first and largest enzyme of the electron transport chain. Its inhibition is a therapeutic strategy for various conditions, including certain cancers and neurodegenerative diseases like Alzheimer's.[1][3] This document provides detailed guidance for the preclinical evaluation of novel NDH-1 inhibitors in mouse models, covering administration, toxicity, and efficacy studies.
Data Presentation: Summary of In Vivo Studies with Mitochondrial Complex I Inhibitors
The following tables summarize quantitative data from studies on various mitochondrial complex I inhibitors in mice. This data can be used as a reference for designing new experiments.
Table 1: Dosage and Administration of Mitochondrial Complex I Inhibitors in Mice
| Inhibitor | Mouse Model | Dose | Route of Administration | Vehicle | Study Duration | Reference |
| CP2 | APP/PS1 (Alzheimer's) | 50 mg/kg/day | Oral (in drinking water) | Water | 30 days | [4] |
| C458 | Wild-type | 25-50 mg/kg/day | Oral (in drinking water) | Water | 30 days | [1] |
| Itevalon (ITV) | Pancreatic Cancer PDX | Not specified | Not specified | Not specified | 17 days | [3] |
| Rotenone | Wild-type | 400 ppm | Oral (in feed) | Feed | Not specified | |
| MPTP | Wild-type | Not specified | Intraperitoneal | Saline | Not specified | [2] |
Table 2: Summary of Efficacy and Toxicity Findings
| Inhibitor | Efficacy Readouts | Toxicity Findings | Reference |
| CP2 | Reduced Aβ and p-Tau, improved mitochondrial function | No adverse effects reported at 50 mg/kg/day | [1][4] |
| C458 | Improved long-term potentiation, reduced oxidative stress | No developmental or tissue pathology at 50 mg/kg/day | [1] |
| Itevalon (ITV) | Significantly inhibited tumor growth | No body weight loss reported | [3] |
| Rotenone | Induces apoptosis, models Parkinson's-like neurodegeneration | Neurotoxic, inhibits microtubule assembly | [2] |
| MPTP | Specific toxicity to dopaminergic neurons | Induces a form of human parkinsonism | [2] |
Experimental Protocols
Preparation of NDH-1 Inhibitor Formulation
The formulation of the inhibitor is critical for its bioavailability and stability.
-
For Oral Administration in Drinking Water (e.g., CP2, C458):
-
Determine the average daily water consumption of the mice.
-
Calculate the total amount of inhibitor needed based on the target dose (e.g., 50 mg/kg/day) and the total volume of water.
-
Dissolve the calculated amount of the inhibitor in the total volume of drinking water.
-
Ensure the inhibitor is fully dissolved and stable in the aqueous solution for the duration of its use.
-
Provide the medicated water ad libitum.
-
Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability and potency.
-
-
For Intraperitoneal (IP) Injection (e.g., MPTP):
-
Determine the appropriate vehicle for the inhibitor (e.g., saline, DMSO/saline mixture). The final concentration of solvents like DMSO should be minimized to avoid toxicity.
-
Prepare a stock solution of the inhibitor in the chosen vehicle.
-
On the day of injection, dilute the stock solution to the final desired concentration.
-
Calculate the injection volume for each mouse based on its body weight.
-
Administer the injection into the intraperitoneal cavity using a sterile syringe and needle.
-
Acute Toxicity and Maximum Tolerated Dose (MTD) Study
This study is essential to determine the safety profile of the inhibitor before proceeding to efficacy studies.
-
Animal Model: Use healthy, age-matched wild-type mice (e.g., C57BL/6), including both males and females.
-
Group Allocation: Assign mice to several dose groups, including a vehicle control group. A common design includes a low, medium, and high dose, with doses selected based on any available in vitro cytotoxicity data.
-
Administration: Administer the inhibitor as a single dose via the intended clinical route (e.g., oral gavage, IP injection).
-
Observation: Monitor the mice closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 14 days.[1]
-
Endpoint: At the end of the observation period, euthanize the mice and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological analysis.[1]
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Efficacy Study in a Disease Model (Example: Alzheimer's Disease Mouse Model)
This protocol is based on studies using APP/PS1 mice.[1][4]
-
Animal Model: Use transgenic mice that develop the pathology of interest (e.g., APP/PS1 for Alzheimer's disease) and age-matched wild-type littermates as controls.
-
Treatment Initiation: Begin treatment at a pre-symptomatic or symptomatic stage of the disease, depending on the study's objective.[1]
-
Administration: Administer the NDH-1 inhibitor or vehicle daily for the planned duration of the study (e.g., 30 days) via the predetermined route and dose.[1][4]
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Behavioral Testing: Towards the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
Sample Collection: At the end of the study, euthanize the mice and collect blood and brain tissue.
-
Biochemical and Histological Analysis:
-
Measure levels of disease biomarkers (e.g., Aβ and phosphorylated Tau in brain homogenates) via Western blotting or ELISA.[1]
-
Assess mitochondrial function in isolated brain mitochondria (e.g., oxygen consumption rate).[1]
-
Analyze brain sections for pathological hallmarks (e.g., amyloid plaques) using immunohistochemistry.
-
Measure markers of oxidative stress and inflammation.[1]
-
Visualization of Pathways and Workflows
Signaling Pathway of Mitochondrial Complex I Inhibition
The following diagram illustrates the downstream effects of NDH-1 inhibition, leading to a mild energetic stress response that can be neuroprotective.
Caption: Downstream effects of NDH-1 inhibition.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for evaluating the efficacy of an NDH-1 inhibitor in a mouse model of disease.
Caption: Workflow for in vivo efficacy testing.
Logical Relationship for Dose-Ranging Studies
This diagram shows the decision-making process in a dose-ranging and toxicity study.
Caption: Logic for MTD determination.
References
- 1. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of mitochondrial complex I dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NDH-1 Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other issues encountered during NADH:ubiquinone oxidoreductase (Complex I or NDH-1) inhibitor assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background or Non-Specific Activity
Question: My negative control (rotenone-inhibited) wells show high absorbance/fluorescence. What could be the cause?
Answer: High background in the presence of a saturating concentration of a specific NDH-1 inhibitor like rotenone is often due to non-specific, rotenone-insensitive NADH oxidation. Here are some potential causes and solutions:
-
Sample Quality: Poorly isolated or damaged mitochondria can expose other NADH-oxidizing enzymes. Ensure mitochondria are freshly isolated and handled gently. Avoid repeated freeze-thaw cycles.
-
Contaminating Enzymes: The presence of other NADH dehydrogenases in the sample can contribute to the signal.
-
Assay Buffer Components: Some reagents may interfere with the assay. It's crucial to use high-purity reagents. The addition of bovine serum albumin (BSA) to the reaction mixture can sometimes improve the accuracy of the NADH-based assay by sequestering free fatty acids that can uncouple mitochondria.[1]
-
Inhibitor Concentration: Ensure you are using the optimal concentration of rotenone to fully inhibit NDH-1 without causing off-target effects.
Troubleshooting Workflow for High Background:
A logical workflow for troubleshooting high background signals.
Low Signal or No Enzyme Activity
Question: I am not seeing a significant change in absorbance or fluorescence in my sample wells. What are the possible reasons?
Answer: A lack of signal can stem from several factors, from inactive enzyme to issues with assay components.
-
Inactive Enzyme:
-
Mitochondrial Integrity: Ensure mitochondria were not damaged during isolation or storage.
-
Protein Concentration: The concentration of mitochondrial protein may be too low. It is recommended that the mitochondrial protein concentration be at least 500 µg/ml, with 1-5 µg used per reaction.[2]
-
-
Substrate or Reagent Issues:
-
NADH Degradation: NADH is unstable, especially in solution and when exposed to light. Prepare NADH solutions fresh and keep them on ice and protected from light.[2]
-
Decylubiquinone Preparation: If using a ubiquinone analog like decylubiquinone, ensure it is properly dissolved and at the correct concentration.
-
-
Incorrect Assay Conditions:
-
pH and Temperature: The assay buffer pH and the reaction temperature should be optimal for enzyme activity.
-
Kinetic Reading: Ensure the plate reader is set to the correct wavelength (e.g., 340 nm for NADH absorbance or 600 nm for certain colorimetric assays) and is taking readings at appropriate intervals.[2][3]
-
Quantitative Data Summary: Common Assay Parameters
| Parameter | Recommended Range/Value | Source |
| Mitochondrial Protein per well | 1 - 5 µg | [2] |
| NADH Absorbance Wavelength | 340 nm | [3] |
| NADH Fluorescence Excitation/Emission | 340 nm / 445-460 nm | [3] |
| Rotenone Concentration (for inhibition) | Varies by system, typically low µM range | [4] |
High Variability Between Replicates
Question: My replicate wells for the same sample show very different readings. What can cause this?
Answer: High variability between replicates can compromise the reliability of your results.
-
Pipetting Errors: Inconsistent volumes of samples, substrates, or inhibitors will lead to variability. Use calibrated pipettes and proper pipetting techniques. For multi-well plates, using a multichannel pipette for reagent addition can improve consistency.[2]
-
Incomplete Mixing: Ensure all components in the well are thoroughly mixed before starting the measurement.
-
Temperature Gradients: Inconsistent temperature across the microplate can affect enzyme kinetics. Allow the plate to equilibrate to the assay temperature before adding the final reagent to start the reaction.
-
Edge Effects: The outer wells of a microplate can be more susceptible to evaporation and temperature fluctuations. If possible, avoid using the outermost wells for critical samples.
-
Inhibitor Precipitation: The test inhibitor may not be fully soluble in the assay buffer, leading to inconsistent concentrations across wells. Check the solubility of your inhibitor and consider using a different solvent or a lower concentration.
Experimental Workflow for NDH-1 Activity Assay:
A generalized workflow for a typical NDH-1 inhibitor assay.
Detailed Experimental Protocols
Protocol 1: NADH Dehydrogenase Activity Assay (Absorbance at 340 nm)
This protocol is adapted from standard methods for measuring NDH-1 activity by monitoring the decrease in NADH absorbance.[5][6]
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 2 mM KCN)
-
NADH solution (freshly prepared, ~0.25 mM final concentration)
-
Rotenone solution (for negative control)
-
Test inhibitor solution
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Mitochondria: Thaw isolated mitochondria on ice. Dilute to the desired concentration (e.g., 1-5 µg protein per well) in cold assay buffer.
-
Set up the Plate:
-
Blank Wells: Assay buffer only.
-
Total Activity Wells: Add diluted mitochondria.
-
Negative Control Wells: Add diluted mitochondria and rotenone to a final concentration that ensures complete inhibition.
-
Inhibitor Wells: Add diluted mitochondria and the test inhibitor at various concentrations.
-
-
Pre-incubation: Add assay buffer and inhibitors to the respective wells. Add the mitochondrial suspension to all wells except the blank. Mix gently and pre-incubate for 5-10 minutes at the desired temperature (e.g., 30°C).
-
Start the Reaction: Add NADH solution to all wells to initiate the reaction.
-
Measure Activity: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each well from the linear portion of the curve.
-
Subtract the rate of the negative control (rotenone-inhibited) wells from all other sample wells to determine the specific NDH-1 activity.
-
Calculate the percent inhibition for the test inhibitor wells relative to the total activity wells.
-
Signaling Pathway Context: NDH-1 in the Electron Transport Chain
NDH-1 is the first and largest complex in the mitochondrial electron transport chain. Its primary role is to oxidize NADH to NAD+, transferring the electrons to ubiquinone (Coenzyme Q). This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force that drives ATP synthesis. Inhibitors of NDH-1 block this electron transfer, thereby inhibiting cellular respiration.
The role of NDH-1 and its inhibition in the electron transport chain.
References
- 1. Comparison of two methods for assaying complex I activity in mitochondria isolated from rat liver, brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systems Analysis of NADH Dehydrogenase Mutants Reveals Flexibility and Limits of Pseudomonas taiwanensis VLB120’s Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex activity assays [protocols.io]
Technical Support Center: Optimizing NDH-1 Inhibitor-1 Treatment Duration in Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NDH-1 Inhibitor-1 in cell culture experiments. The information is designed to help optimize treatment duration and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound targets and inhibits NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain (ETC). This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to a decrease in ATP synthesis via oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS).
Q2: How quickly can I expect to see a decrease in cellular ATP levels after treatment with an NDH-1 inhibitor?
A2: A significant reduction in cellular ATP levels can be observed as early as 6 to 12 hours after treatment with an NDH-1 inhibitor like rotenone.[1] The exact timing can vary depending on the cell type, its metabolic rate, and the concentration of the inhibitor used.
Q3: What is the typical timeframe for detecting an increase in Reactive Oxygen Species (ROS) production?
A3: An increase in ROS production, particularly mitochondrial superoxide, can be detected shortly after inhibition of Complex I. Some studies have shown measurable increases within 30 minutes to a few hours of treatment.[2][3] The kinetics of ROS production can be biphasic, with an initial rapid increase followed by a more sustained elevation.[4]
Q4: When should I expect to observe cytotoxicity or a decrease in cell viability?
A4: Cytotoxicity and a decrease in cell viability are typically observed at later time points, following the initial metabolic changes. With potent NDH-1 inhibitors like rotenone, a decline in cell viability may become apparent between 24 and 48 hours of continuous exposure, with more pronounced effects at 72 hours.[1][5] The onset and rate of cell death are dose- and time-dependent.[6]
Q5: Is it possible for cells to adapt to long-term NDH-1 inhibitor treatment?
A5: Yes, cells can exhibit adaptive responses to prolonged inhibition of mitochondrial respiration.[7][8][9] This can involve a shift in metabolism towards glycolysis to compensate for the loss of ATP from oxidative phosphorylation.[10] Additionally, cells may upregulate antioxidant defense mechanisms to cope with increased ROS levels.[11] These adaptive mechanisms can influence the outcome of long-term experiments.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after the expected treatment duration.
| Possible Cause | Suggested Solution |
| Sub-optimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Cell lines exhibit varying sensitivities to NDH-1 inhibitors. |
| Short treatment duration. | Increase the incubation time. Cytotoxicity is often a downstream effect of metabolic disruption and may require 24-72 hours to become apparent.[1][6] |
| High glycolytic capacity of the cell line. | Cells with a high rate of glycolysis may be more resistant to NDH-1 inhibition as they can compensate for the loss of mitochondrial ATP production. Consider measuring lactate production to assess the glycolytic rate. You may need to use a higher inhibitor concentration or a longer treatment duration for these cells. |
| Inhibitor instability. | Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. Variations in cell number at the start of the experiment can lead to significant differences in the final readout. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile media or PBS. |
| Fluctuations in incubator conditions. | Maintain stable temperature and CO2 levels in the incubator, as these can affect cell growth and metabolism. |
| Inconsistent timing of reagent addition and measurements. | For kinetic assays, precise timing is critical. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. |
Issue 3: Unexpected changes in cellular metabolism, such as an increase in glycolysis.
| Possible Cause | Explanation & Solution |
| Cellular compensatory mechanism. | Inhibition of mitochondrial respiration can trigger a metabolic shift to glycolysis to maintain ATP levels (the Warburg effect). This is an expected biological response. To investigate this, you can measure the extracellular acidification rate (ECAR) or lactate production.[10] |
Experimental Protocols
Protocol 1: Time-Course Analysis of ATP Levels
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound. Include vehicle-treated wells as a control.
-
Time Points: At various time points (e.g., 0, 2, 4, 6, 12, 24 hours), remove the plate from the incubator.
-
ATP Measurement: Use a commercial ATP luminescence-based assay kit.
-
Add the ATP-releasing reagent to lyse the cells and release ATP.
-
Add the luciferase/luciferin substrate solution.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control at each time point.
Protocol 2: Measurement of Mitochondrial Superoxide Production
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate or on glass-bottom dishes suitable for microscopy.
-
Inhibitor Treatment: Treat cells with this compound for the desired duration (e.g., 30 minutes, 1 hour, 4 hours).
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS or HBSS.
-
Incubate cells with a mitochondrial superoxide-specific fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions. A typical incubation is 10-30 minutes at 37°C.[3]
-
-
Imaging/Measurement:
-
Wash the cells to remove excess probe.
-
Measure fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity of treated cells and compare it to vehicle-treated controls.
Protocol 3: Cytotoxicity Assay (LDH Release)
-
Cell Seeding: Plate cells in a 96-well clear plate and treat with this compound for various durations (e.g., 24, 48, 72 hours).
-
Controls: Include wells for:
-
Untreated cells (spontaneous LDH release).
-
Vehicle-treated cells.
-
Lysis control (maximum LDH release): Add a lysis buffer to a set of untreated wells 30 minutes before the end of the experiment.
-
-
Sample Collection: At each time point, carefully collect a sample of the cell culture supernatant.
-
LDH Assay:
-
Use a commercial LDH cytotoxicity assay kit.
-
Add the collected supernatant to a new 96-well plate.
-
Add the reaction mixture containing the substrate and cofactor.
-
Incubate for the time specified in the kit protocol (usually 30 minutes at room temperature).
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Quantitative Data Summary
Table 1: Time-Dependent Effects of Rotenone (an NDH-1 Inhibitor) on SH-SY5Y Cells
| Time Point | ATP Levels (% of Control) | Caspase-3-like Activity | Cell Viability (% of Control) |
| 6 hours | Significantly decreased | No significant change | ~100% |
| 12 hours | Further decreased | No significant change | ~100% |
| 24 hours | Not reported | Increased | Decreased |
| 48 hours | Not reported | Further increased | ~50% |
| 72 hours | Not reported | Peaked | ~30% |
Data synthesized from Reference[1].
Visualizations
Caption: Signaling cascade following NDH-1 inhibition.
Caption: Workflow for optimizing inhibitor treatment time.
References
- 1. Rotenone Inhibits Autophagic Flux Prior to Inducing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of Mitochondrial and Nonmitochondrial Sources Implicate Nicotinamide Adenine Dinucleotide Phosphate Oxidase(s) in the Increased Skeletal Muscle Superoxide Generation That Occurs During Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial superoxide production and respiratory activity: biphasic response to ischemic duration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term adaptation of lymphoma cell lines to hypoxia is mediated by diverse molecular mechanisms that are targetable with specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular adaptation to hypoxia through HIFs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of cell protection by adaptation to chronic and acute hypoxia: molecular biology and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptation to Chronic-Cycling Hypoxia Renders Cancer Cells Resistant to MTH1-Inhibitor Treatment Which Can Be Counteracted by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
how to resolve NDH-1 inhibitor-1 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDH-1 inhibitor-1. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guide: Resolving this compound Solubility Issues
Issue: Precipitate forms when preparing my this compound stock solution or when diluting it into aqueous media.
This compound is a hydrophobic compound with limited aqueous solubility. Precipitation is a common issue that can significantly impact the accuracy and reproducibility of your experimental results. The following troubleshooting steps will guide you in preparing a clear and stable solution.
Experimental Workflow for Solubilizing this compound
Technical Support Center: Managing Cytotoxicity of NDH-1 Inhibitor-1 in Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers manage the cytotoxic effects of NDH-1 Inhibitor-1 in primary neuron experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it cytotoxic to primary neurons?
A1: this compound is understood to be an inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. In neurons, which have high energy demands, this inhibition disrupts the mitochondrial respiratory chain. The resulting cytotoxicity stems from several downstream effects:
-
ATP Depletion: Inhibition of Complex I blocks the electron transport chain, leading to a significant decrease in ATP production. This energy crisis can impair essential cellular functions, leading to neuronal death.
-
Increased Reactive Oxygen Species (ROS): Disruption of the electron flow at Complex I can lead to the leakage of electrons, which then react with oxygen to form superoxide and other reactive oxygen species. This oxidative stress damages cellular components like lipids, proteins, and DNA.[1]
-
Mitochondrial Membrane Depolarization: The loss of proton pumping at Complex I contributes to the collapse of the mitochondrial membrane potential, a key event in the initiation of apoptosis.[1]
Neurons are particularly vulnerable to Complex I inhibition compared to other cell types, such as astrocytes, due to their high metabolic rate and limited glycolytic capacity.[2]
Q2: I am observing high levels of neuronal death even at what I expect to be low concentrations of this compound. What are some common causes?
A2: Several factors can contribute to unexpectedly high cytotoxicity:
-
Inhibitor Concentration and Purity: Ensure the inhibitor stock solution is accurately prepared and that the compound has not degraded. Verify the final concentration in your culture medium.
-
Duration of Exposure: Primary neurons can be sensitive to prolonged exposure. Consider running a time-course experiment to determine the optimal treatment window for your specific research question.
-
Neuronal Culture Health: The health and maturity of your primary neuron culture are critical. Use cultures with well-developed neurites and minimal glial proliferation.[3] Stressed or unhealthy neurons will be more susceptible to toxicants.
-
Culture Medium Composition: The type of culture medium can influence neuronal vulnerability. For instance, culturing neurons in a medium where galactose replaces glucose can make them more reliant on oxidative phosphorylation and thus more sensitive to mitochondrial toxicants.[4]
-
Inappropriate Controls: Ensure you are using a vehicle control (e.g., DMSO) at the same concentration as in your experimental wells. The vehicle itself can be toxic at higher concentrations.
Q3: How can I accurately measure the cytotoxicity of this compound in my primary neuron cultures?
A3: A multi-assay approach is often recommended to get a comprehensive view of cell health. Common assays include:
-
Metabolic Activity Assays (e.g., MTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is typically correlated with cell viability.[5]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating cell lysis.[5][6]
-
Fluorescent Live/Dead Staining: Using a combination of dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of viable and non-viable cells.[1]
-
Nuclear Staining (e.g., Hoechst/Propidium Iodide): This method helps distinguish between healthy, apoptotic (condensed chromatin), and necrotic (permeable to PI) nuclei.[2]
Q4: My viability assay results are inconsistent. What could be the problem?
A4: Inconsistency in viability assays with primary neurons can arise from:
-
Uneven Cell Plating: Ensure neurons are plated at a consistent density across all wells, as this affects metabolic rates and susceptibility to toxins.[7]
-
Reagent Handling: Some assay reagents are sensitive to light or temperature. Follow the manufacturer's instructions carefully. For MTT assays, ensure the formazan crystals are fully dissolved before reading the absorbance.[5]
-
Assay Timing: The timing of the assay relative to the inhibitor treatment is crucial. Cytotoxicity is a dynamic process, and different assays capture different stages of cell death.
-
Glial Cell Proliferation: An overgrowth of glial cells in the culture can confound results, as they may have different sensitivities to the inhibitor and can affect the overall metabolic readings of assays like MTT.[8]
Q5: How can I minimize off-target effects and focus on the specific consequences of NDH-1 inhibition?
A5: To ensure your observations are specific to NDH-1 inhibition:
-
Titrate the Inhibitor: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired biological effect without causing widespread, acute cell death.
-
Use a Minimal Exposure Time: Treat the neurons for the shortest duration necessary to observe the specific pathway or change you are investigating.
-
Employ Rescue Experiments: If possible, use a compound that can bypass Complex I (e.g., a Complex II substrate) to see if it rescues the cytotoxic phenotype, confirming the on-target effect.
-
Measure Mitochondrial-Specific Parameters: Directly assess mitochondrial function by measuring the oxygen consumption rate (OCR) or mitochondrial membrane potential to confirm target engagement.[9][10]
Troubleshooting Guides
Guide 1: Unexpectedly High Neuronal Death
If you are observing more cell death than anticipated, follow this troubleshooting workflow.
Caption: Troubleshooting logic for high cytotoxicity.
Guide 2: Interpreting Mitochondrial Function Assays
When using techniques like oxygen consumption rate (OCR) analysis to confirm the effect of this compound, the pattern of response is key.
References
- 1. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective vulnerability of neurons to acute toxicity following proteasome inhibitor treatment: Implications for oxidative stress and insolubility of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Comparison of Rat Primary Midbrain Neurons Cultured in DMEM/F12 and Neurobasal Mediums - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: NDH-1 Inhibitor-1 Based Experiments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with NADH: ubiquinone oxidoreductase (Complex I) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with NDH-1 inhibitors like Rotenone and Piericidin A.
| Question | Answer & Troubleshooting Steps |
| 1. My NDH-1 inhibitor (e.g., Rotenone, Piericidin A) is precipitating in my aqueous culture medium. How can I improve its solubility? | Cause: Many NDH-1 inhibitors, including Rotenone and Piericidin A, have poor water solubility.[1] Solution: 1. Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Ethanol or DMF can also be used.[1] 2. Perform serial dilutions. Dilute the stock solution in your culture medium to the final working concentration immediately before use. 3. Ensure the final solvent concentration is low. The final concentration of the organic solvent (e.g., DMSO) in your culture medium should be non-toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same final solvent concentration) in your experiments. 4. Sonication: For persistent issues, brief sonication in an ultrasound bath may help dissolve particles in the stock solution.[1] |
| 2. I'm seeing inconsistent results or a loss of inhibitor activity over time. What could be the cause? | Cause: Some NDH-1 inhibitors are sensitive to environmental conditions. Rotenone, for example, is unstable and degrades in the presence of light and air.[1] Solution: 1. Storage: Store inhibitor stock solutions at -20°C or -80°C, protected from light. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause degradation.[1] 2. Preparation: Prepare fresh dilutions from your stock solution for each experiment. Do not store diluted solutions in aqueous buffers for extended periods. 3. Handling: Minimize exposure of the inhibitor, both in stock and working solutions, to light. |
| 3. My cell viability assay (e.g., MTT) shows a lower-than-expected toxic effect from the inhibitor. | Cause: This could be due to several factors including inhibitor degradation, incorrect dosage, or issues with the assay itself. Solution: 1. Confirm Inhibitor Potency: Verify the storage and handling of your inhibitor (see question 2). If possible, test the inhibitor on a sensitive positive control cell line. 2. Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. IC50 values can vary significantly between cell types. 3. Check Assay Conditions: Ensure the cell density is within the linear range of the MTT assay. Too many cells can lead to saturation of the signal. Also, confirm that your plate reader settings are correct for measuring formazan absorbance (typically 570 nm).[2] |
| 4. How can I be sure the observed cellular effects are due to NDH-1 inhibition and not off-target effects? | Cause: At high concentrations, some inhibitors can have off-target effects. For instance, Piericidin A can inhibit Photosystem II in plants, and Rotenone can interfere with microtubule assembly.[3] Solution: 1. Use the Lowest Effective Concentration: Determine the lowest concentration of the inhibitor that gives a robust on-target effect (e.g., decreased Complex I activity) from a dose-response curve. 2. Use Multiple Inhibitors: Confirm key results using a different NDH-1 inhibitor that has a distinct chemical structure. Consistent results with multiple inhibitors strengthen the conclusion that the effect is due to on-target NDH-1 inhibition.[4] 3. Rescue Experiments: In some systems, it may be possible to perform a rescue experiment. For example, providing a downstream substrate that bypasses Complex I could potentially rescue the phenotype. 4. Direct Measurement of Target Engagement: Directly measure the activity of mitochondrial Complex I to confirm that the inhibitor is engaging its target at the concentrations used in your cellular assays (See Protocol 2). |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for NDH-1 inhibitors can vary significantly based on the cell line, exposure time, and assay method used.
Table 1: Reported IC50 Values of NDH-1 Inhibitors in Various Human Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Exposure Time | IC50 (µM) |
| Rotenone | MCF-7 (Breast) | MTT | - | ~4.5[5] |
| A549 (Lung) | MTT | - | ~9.0[5] | |
| HepG2 (Liver) | SRB | 72 h | 2.95 ± 0.19[6] | |
| Compound 1 (Rotenone Analog) | MCF-7 (Breast) | MTT | - | 1.99[5] |
| A549 (Lung) | MTT | - | 4.35[5] | |
| Compound 2 (Rotenone Analog) | MCF-7 (Breast) | MTT | - | 2.50[5] |
| A549 (Lung) | MTT | - | 7.64[5] |
Note: The data presented are derived from different studies and should be used for reference purposes. It is crucial to determine the IC50 value empirically for your specific experimental conditions.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for characterizing the effects of an NDH-1 inhibitor on cultured cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of an NDH-1 inhibitor by measuring cellular metabolic activity.[7]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
NDH-1 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the NDH-1 inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][7]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Mitochondrial Complex I Activity
This protocol measures the specific activity of Complex I in isolated mitochondria, which is useful for confirming direct target engagement by an inhibitor.
Materials:
-
Isolated mitochondria from cells or tissue
-
Complex I Assay Buffer
-
NADH solution
-
Decylubiquinone (Coenzyme Q analog)
-
Complex I Inhibitor (e.g., Rotenone for control)
-
96-well clear plate
-
Microplate reader capable of kinetic reads at 340 nm or ~600 nm (depending on the kit)
Procedure (Example based on colorimetric assay kits):
-
Sample Preparation: Isolate mitochondria using a standard protocol. Determine the protein concentration of the mitochondrial samples.
-
Reaction Mix Preparation: Prepare a master mix according to the manufacturer's instructions. A typical mix includes assay buffer, decylubiquinone, and a colorimetric dye that acts as a terminal electron acceptor.
-
Plate Setup:
-
Sample Wells: Add the reaction mix and 1-5 µg of mitochondrial protein.
-
Inhibitor Control Wells: Add the reaction mix, a known Complex I inhibitor like Rotenone, and 1-5 µg of mitochondrial protein. This is to measure non-specific activity.
-
Background Wells: Add reaction mix without any mitochondrial sample.
-
-
Initiate Reaction: Add NADH to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 600 nm) over time (e.g., every 30 seconds for 5-10 minutes) at room temperature.[8]
-
Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the inhibitor control wells from the sample wells to determine the specific Complex I activity.
-
Normalize the activity to the amount of protein added (e.g., mOD/min/µg protein).
-
Signaling Pathways
Downstream Effects of NDH-1 Inhibition
Inhibition of mitochondrial Complex I (NDH-1) disrupts the electron transport chain, leading to a cascade of downstream cellular events. This includes decreased ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction sites of rotenone, piericidin A, and amytal in relation to the nonheme iron components of NADH dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of NDH-1 inhibitor-1 in experimental conditions
Welcome to the technical support center for NDH-1 inhibitor-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
I. Introduction to this compound
This compound, also known as compound 27, is a synthetic analogue of capsaicin. It functions as a potent inhibitor of the NADH-ubiquinone oxidoreductase (NDH-1), or Complex I, of the mitochondrial respiratory chain. Its mechanism of action involves competitive inhibition with respect to the coenzyme Q1 binding site on the enzyme.[1][2]
II. FAQs and Troubleshooting Guide
This section addresses common questions and issues that may arise when working with this compound, focusing on its stability and proper handling.
1. General Handling and Storage
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is critical to maintain the stability of this compound.
| Format | Storage Temperature | Duration | Recommendations |
| Solid Powder | 2-8°C | Refer to manufacturer's specifications | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month[3][4] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months[3][4] | Aliquot into single-use volumes. This is the recommended long-term storage method for solutions. |
Q2: How many times can I freeze-thaw my stock solution of this compound?
A2: It is strongly recommended to avoid multiple freeze-thaw cycles. Studies on other small molecules stored in DMSO show that repeated cycling can lead to degradation and a decrease in compound integrity.[5][6] The best practice is to prepare single-use aliquots from your stock solution.
2. Solution Preparation and Stability
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4] For cellular assays, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation of hydrophobic compounds like this compound from DMSO stocks can occur, especially after exposure to moisture as DMSO is hygroscopic. If you observe precipitation:
-
Warm the solution: Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the compound.
-
Centrifuge before use: If precipitation persists, centrifuge the vial before taking an aliquot from the supernatant to ensure you are using a solution of known concentration. Note that the actual concentration may be lower than intended.
-
Prepare fresh stock: If dissolution is not possible, it is best to prepare a fresh stock solution.
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: The stability of capsaicin analogues in aqueous solutions can be influenced by factors such as pH, light, and temperature.[7] While specific data for this compound is limited, it is advisable to prepare working dilutions in aqueous buffers or cell culture media immediately before use. Do not store the inhibitor in aqueous solutions for extended periods. The presence of serum in cell culture media can also affect the stability and effective concentration of small molecule inhibitors.[8][9]
3. Experimental Design and Execution
Q6: I am not observing the expected inhibitory effect on mitochondrial respiration. What could be the issue?
A6: Several factors could contribute to a lack of inhibitory effect:
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. Prepare a fresh stock solution and single-use aliquots.
-
Inhibitor Concentration: The concentration of the inhibitor may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Cellular Uptake: As a hydrophobic molecule, cellular uptake of this compound could be a limiting factor. The presence of serum proteins may also reduce its free concentration.
-
Assay Conditions: Ensure that the assay buffer and conditions are optimal for both the cells and the inhibitor's activity. For example, significant changes in pH can affect the activity of mitochondrial complexes.[10]
Q7: I am observing high variability in my results between experiments.
A7: High variability can be caused by inconsistent inhibitor activity. To minimize this:
-
Use Fresh Dilutions: Always prepare fresh dilutions of this compound from a properly stored stock aliquot for each experiment.
-
Control for Solvent Effects: Ensure that all experimental conditions, including the final concentration of DMSO, are consistent across all wells and plates.
-
Protect from Light: Given that capsaicin-related compounds can be photosensitive, protect your stock solutions and experimental plates from direct light exposure.[3][11]
III. Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the inhibitor in anhydrous DMSO. For example, for a compound with a molecular weight of 321.37 g/mol , dissolve 3.21 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
2. General Protocol for a Cell-Based Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer)
This protocol outlines a general workflow for assessing the effect of this compound on mitochondrial respiration in cultured cells.
Materials:
-
Adherent cells seeded in a Seahorse XF cell culture microplate
-
This compound stock solution (in DMSO)
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere and grow overnight.
-
Inhibitor Preparation: On the day of the assay, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in the assay medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Replace the cell culture medium with the prepared assay medium containing either the vehicle or different concentrations of this compound.
-
Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 1 hour) in a non-CO2 incubator at 37°C.
-
Seahorse Assay: Perform a mitochondrial stress test using the Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
IV. Signaling Pathways and Experimental Workflows
1. Cellular Consequences of NDH-1 Inhibition
Inhibition of mitochondrial Complex I by this compound disrupts the electron transport chain, leading to a cascade of cellular events.
Figure 1. Simplified signaling pathway illustrating the downstream effects of NDH-1 inhibition.
2. Experimental Workflow for Investigating this compound Stability
A systematic approach is necessary to evaluate the stability of this compound under specific experimental conditions.
Figure 2. A logical workflow for assessing the stability of this compound.
References
- 1. Capsaicin and its analogs inhibit the activity of NADH-coenzyme Q oxidoreductase of the mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the inhibitory action of synthetic capsaicin analogues with various NADH-ubiquinone oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoactivatable and photolabile pharmacophores: lessons learned from capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the stability of carotenoids and capsaicinoids in water-based or oil-based chili systems at different processing treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of type 2 diabetes serum components in P450 inhibition assays can potential diagnose asymptomatic diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A graph layout algorithm for drawing metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
dealing with inconsistent results from NDH-1 inhibitor-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in their NADH:ubiquinone oxidoreductase (Complex I) or NDH-1 inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of our NDH-1 inhibitor across different experimental setups. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in NDH-1 inhibitor studies and can arise from a multitude of factors:
-
Biological System Variability:
-
Species and Tissue Specificity: NDH-1 structure and regulation can differ between species (e.g., bovine heart mitochondria vs. E. coli) and even between different tissues within the same organism. This can lead to variations in inhibitor binding and efficacy. For instance, NDH-1 inhibitor-1 shows different pI50 values for Bovine SMP, Potato SMP, and E. coli.[1]
-
Multiple NDH-1 Isoforms: In some organisms, like cyanobacteria, multiple NDH-1 complexes with distinct physiological roles exist (e.g., respiratory electron transport, cyclic electron flow, and CO2 uptake).[2] The expression and activity of these isoforms can vary with experimental conditions, affecting inhibitor sensitivity.
-
-
Experimental Conditions:
-
Assay Type: IC50 values can differ between biochemical assays (using isolated mitochondria or purified enzyme) and cell-based assays.[3] Cell-based assays introduce additional complexities such as cell permeability, efflux pumps, and metabolic inactivation of the inhibitor.[3]
-
Substrate and Cofactor Concentrations: The concentrations of NADH, ubiquinone analogs (e.g., Coenzyme Q10), and other electron acceptors can influence enzyme kinetics and, consequently, the apparent inhibitor potency.
-
Detergent and Buffer Composition: In biochemical assays, the choice and concentration of detergents used to solubilize membrane-bound NDH-1 can affect its native conformation and inhibitor interactions. Buffer pH and ionic strength can also play a role.
-
-
Inhibitor Properties:
-
Off-Target Effects: Small molecule inhibitors are rarely perfectly specific.[4][5] Off-target binding to other cellular components can lead to indirect effects that are misinterpreted as NDH-1 inhibition.[6][7] This is a well-documented issue with kinase inhibitors and is a likely concern for NDH-1 inhibitors as well.[4][5][6][7]
-
Inhibitor Stability and Solubility: Degradation or precipitation of the inhibitor in the assay medium can lead to an underestimation of its potency. It is crucial to ensure the inhibitor is stable and soluble under the experimental conditions.
-
Q2: Our NDH-1 inhibitor shows high potency in a biochemical assay but has little to no effect in our cell-based assays. How can we troubleshoot this?
A2: This discrepancy is often due to factors related to the cellular environment that are absent in a purified system. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for discrepant inhibitor activity.
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its target in the mitochondria.
-
Troubleshooting:
-
Perform cellular uptake studies using radiolabeled or fluorescently tagged inhibitor.
-
Use cell lines with different membrane compositions.
-
Consider modifying the inhibitor's chemical structure to improve its lipophilicity.
-
-
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Troubleshooting:
-
Co-incubate with known efflux pump inhibitors (e.g., verapamil).
-
Use cell lines that are deficient in specific efflux pumps.
-
-
-
Metabolic Inactivation: The inhibitor may be metabolized into an inactive form by cellular enzymes.
-
Troubleshooting:
-
Analyze cell lysates for the presence of the parent inhibitor and potential metabolites using techniques like LC-MS.
-
Co-incubate with inhibitors of major drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors).
-
-
-
Off-Target Effects in the Cellular Context: The inhibitor might have off-target effects in the complex cellular environment that are not apparent in a simplified biochemical assay.[4][5][6][7] These off-target effects could counteract the effects of NDH-1 inhibition.
-
Troubleshooting:
-
Perform target engagement assays in cells to confirm that the inhibitor is binding to NDH-1.
-
Use techniques like CRISPR/Cas9 to create knockout cell lines for the intended target (NDH-1) and assess if the inhibitor still has an effect.[8]
-
-
Q3: We suspect our inhibitor has off-target effects. How can we identify them?
A3: Identifying off-target effects is crucial for validating your inhibitor. A multi-pronged approach is recommended:
-
Target Profiling Panels: Screen your inhibitor against a panel of related enzymes (e.g., other dehydrogenases or oxidoreductases) or a broader kinase panel, as many inhibitors have cross-reactivity. [4]* Affinity-Based Proteomics: Use chemical proteomics approaches where the inhibitor is immobilized on a resin to "pull down" its binding partners from cell lysates. These can then be identified by mass spectrometry.
-
Genetic Approaches: As mentioned previously, using CRISPR/Cas9 to knock out the intended target can help determine if the inhibitor's effects are on- or off-target. [8]If the inhibitor still elicits a cellular response in the absence of its intended target, this points to off-target effects.
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with the phenotype of a known specific NDH-1 inhibitor or with the genetic knockdown of NDH-1. Discrepancies may suggest off-target effects.
Troubleshooting Guides
Guide 1: Inconsistent Results in Biochemical Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High well-to-well variability | Pipetting errors or inconsistent mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents. |
| Incomplete solubilization of inhibitor or substrates. | Confirm solubility in assay buffer. Use a small amount of a compatible solvent like DMSO and include a vehicle control. | |
| Instability of NDH-1 complex. | Prepare fresh mitochondrial extracts or purified enzyme for each experiment. Avoid repeated freeze-thaw cycles. | |
| Low signal or no activity | Inactive enzyme. | Use a positive control inhibitor (e.g., rotenone) to confirm assay functionality. Check the age and storage of the enzyme preparation. |
| Incorrect buffer conditions (pH, ionic strength). | Optimize buffer composition. | |
| Substrate degradation (especially NADH). | Prepare NADH solutions fresh and keep them on ice. | |
| IC50 values differ from literature | Different source of NDH-1 (species, tissue). | Ensure the biological system is comparable to the one cited in the literature. |
| Different assay conditions (substrate concentrations, etc.). | Carefully match the experimental protocol to the literature source. | |
| Purity of the inhibitor. | Verify the purity of your inhibitor compound (e.g., by HPLC, NMR). |
Guide 2: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between experiments | Inconsistent cell health or passage number. | Use cells within a defined passage number range. Monitor cell viability. |
| Variation in cell density at the time of treatment. | Ensure consistent cell seeding density. | |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions. | |
| Low inhibitor potency | Poor cell permeability. | See FAQ Q2. |
| Efflux pump activity. | See FAQ Q2. | |
| Metabolic inactivation. | See FAQ Q2. | |
| Cell death at high concentrations | Off-target toxicity. | See FAQ Q3. Perform cytotoxicity assays in parallel. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Include a vehicle control. |
Data Presentation
Table 1: IC50 Values of Common NDH-1 Inhibitors
| Inhibitor | Target System | Assay Type | IC50 (µM) | Reference |
| Rotenone | Bovine Heart Mitochondria | NADH Oxidase Activity | 0.02 - 0.05 | [4] |
| Piericidin A | Bovine Heart Mitochondria | NADH Oxidase Activity | ~0.003 | [4] |
| This compound | Bovine SMP | pI50 | <4 | [1] |
| This compound | Potato SMP | pI50 | 5.40 | [1] |
| This compound | E. coli | pI50 | 6.15 | [1] |
| Tannins (e.g., sanguiin H-11) | Bovine Heart Mitochondria | NADH-ubiquinone-1 oxidoreductase | Potent inhibitor | [4] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be used as a comparative guide.
Experimental Protocols
Protocol 1: Biochemical NDH-1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and general biochemical procedures.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM MgCl2, 1 mg/mL BSA.
-
NADH Solution: Prepare a 10 mM stock solution of NADH in assay buffer immediately before use. Keep on ice.
-
Coenzyme Q10 (Ubiquinone) Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., ethanol) and dilute to the desired working concentration in assay buffer.
-
Colorimetric Probe: A reagent that changes color upon reduction by ubiquinol (the reduced form of ubiquinone).
-
Inhibitor Stock: Prepare a concentrated stock solution of the NDH-1 inhibitor in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of inhibitor dilutions (or DMSO for control) to the respective wells.
-
Add 10 µL of mitochondrial extract or purified NDH-1 (e.g., 5-20 µg of protein).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Add 10 µL of the Coenzyme Q10 solution.
-
Add 10 µL of the colorimetric probe.
-
Initiate the reaction by adding 10 µL of the NADH solution.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (Vmax) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Protocol 2: Cell-Based Assay for NDH-1 Inhibition (Cell Viability)
This protocol assesses the effect of NDH-1 inhibition on cell proliferation or viability.
-
Cell Culture:
-
Culture cells in appropriate media and conditions.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NDH-1 inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (e.g., using a tetrazolium-based assay like MTT):
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized viability against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NDH-1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in NADH:ubiquinone oxidoreductase (Complex I or NDH-1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring NDH-1 activity?
A1: Two widely used methods are the NADH oxidation assay and the 2,6-dichlorophenolindophenol (DCIP)-coupled assay. The NADH method directly measures the decrease in NADH absorbance, while the DCIP method uses an artificial electron acceptor.[1] The choice of method can depend on the sample type; for instance, the DCIP method may be more sensitive for heart mitochondria, whereas the NADH method with bovine serum albumin (BSA) is often preferred for brain or liver samples.[1]
Q2: My signal-to-noise ratio is low. What are the general strategies to improve it?
A2: To improve the signal-to-noise ratio, you can either increase the signal or decrease the noise.[2] Increasing the signal can be achieved by optimizing substrate concentrations and ensuring the enzyme is active. Decreasing noise involves minimizing background reactions, using appropriate controls, and ensuring the stability of your reagents.[2]
Q3: I am observing high background noise. What could be the cause?
A3: High background noise can stem from several sources:
-
Non-enzymatic reduction of the electron acceptor: This can be particularly problematic in assays using artificial acceptors like DCIP.
-
Presence of other NADH-oxidizing enzymes: Your sample preparation may contain other enzymes that contribute to NADH consumption.
-
Instability of reagents: NADH solutions can degrade over time, leading to a drifting baseline.
-
Contamination of samples or reagents: Microbial or chemical contamination can interfere with the assay.
Q4: How can I minimize the activity of other NADH-oxidizing enzymes?
A4: To specifically measure NDH-1 activity, it is crucial to inhibit other NADH oxidases. This is typically achieved by adding known inhibitors of other complexes in the electron transport chain, such as antimycin A (Complex III inhibitor) and potassium cyanide (Complex IV inhibitor), to the assay buffer. The remaining NADH oxidation that is sensitive to a specific NDH-1 inhibitor, like rotenone, is then attributed to NDH-1 activity.
Q5: What is the importance of rotenone-insensitive activity, and how do I account for it?
A5: Rotenone is a classic inhibitor of NDH-1. However, some NADH oxidation may persist even in the presence of high concentrations of rotenone. This "rotenone-insensitive" activity is not due to NDH-1 and represents background noise. It is essential to measure this activity and subtract it from the total activity to determine the specific NDH-1 activity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal or No Activity | 1. Inactive enzyme (NDH-1). 2. Sub-optimal substrate concentrations (NADH, ubiquinone analogue). 3. Presence of an unknown inhibitor in the sample or buffer. 4. Incorrect buffer pH or temperature. | 1. Use freshly prepared mitochondria or purified enzyme. Ensure proper storage conditions (-80°C). 2. Titrate NADH and the electron acceptor (e.g., decylubiquinone) to determine their optimal concentrations. 3. Test for inhibitors by spiking a known active sample with the questionable buffer/sample. 4. Optimize the buffer pH (typically 7.4-8.0) and ensure the assay is performed at a constant, optimal temperature (e.g., 30°C or 37°C). |
| High Background Signal | 1. Non-specific NADH oxidation. 2. Contamination of reagents. 3. Instability of the electron acceptor. | 1. Ensure the presence of inhibitors for other respiratory complexes (e.g., antimycin A, KCN). Always subtract the rotenone-insensitive rate. 2. Use high-purity reagents and sterile, nuclease-free water. Prepare fresh solutions. 3. If using artificial acceptors, check their stability in the assay buffer over the time course of the experiment. |
| Inconsistent or Irreproducible Results | 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Variable enzyme concentration between samples. 4. Incomplete mixing of reagents. | 1. Use calibrated pipettes and be consistent with pipetting technique. 2. Use a temperature-controlled spectrophotometer or plate reader. 3. Accurately determine the protein concentration of your mitochondrial or enzyme preparation and normalize the activity to the protein amount. 4. Ensure thorough but gentle mixing of all components before starting the measurement. |
| Assay Signal Drifts Over Time | 1. NADH degradation. 2. Spectrophotometer lamp instability. | 1. Prepare fresh NADH solutions for each experiment. Keep NADH solutions on ice and protected from light. 2. Allow the spectrophotometer to warm up sufficiently before starting measurements. Check the lamp's performance. |
Experimental Protocols
Protocol 1: NDH-1 Activity Assay using NADH Oxidation
This protocol measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
Materials:
-
Isolated mitochondria or purified NDH-1
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, 2 mM MgCl₂, 1 mg/mL BSA
-
NADH solution: 10 mM in assay buffer (prepare fresh)
-
Decylubiquinone (DBQ): 10 mM in ethanol
-
Antimycin A: 2 mg/mL in ethanol
-
Rotenone: 2 mg/mL in DMSO
-
96-well UV-transparent plate or quartz cuvettes
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Prepare the reaction mixture in each well/cuvette:
-
180 µL of Assay Buffer
-
1 µL of Antimycin A (final concentration ~10 µg/mL)
-
1 µL of DBQ (final concentration ~50 µM)
-
-
Add 5-20 µg of mitochondrial protein or an appropriate amount of purified enzyme.
-
To determine rotenone-insensitive activity, add 1 µL of rotenone (final concentration ~10 µg/mL) to a subset of wells. For total activity, add 1 µL of DMSO.
-
Incubate the plate/cuvettes at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of NADH solution (final concentration ~0.5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of NADH oxidation (slope of the linear portion of the curve).
-
Specific NDH-1 activity = (Rate of total activity) - (Rate of rotenone-insensitive activity).
Protocol 2: DCIP-Coupled NDH-1 Activity Assay
This protocol measures the reduction of DCIP at 600 nm.
Materials:
-
Same as Protocol 1, with the addition of:
-
DCIP solution: 2 mM in water
-
Coenzyme Q1: 10 mM in ethanol
Procedure:
-
Prepare the reaction mixture:
-
Assay Buffer
-
Antimycin A
-
Mitochondrial/enzyme sample
-
Rotenone or DMSO (as in Protocol 1)
-
-
Add Coenzyme Q1 (final concentration ~50 µM) and DCIP (final concentration ~80 µM).
-
Incubate at 30°C for 5 minutes.
-
Start the reaction by adding NADH (final concentration ~0.2 mM).
-
Monitor the decrease in absorbance at 600 nm for 5-10 minutes.
-
Calculate the rate of DCIP reduction and determine the specific NDH-1 activity as described above.
Visualizations
Caption: Electron flow through the mitochondrial electron transport chain, highlighting the role of NDH-1 and its inhibition by rotenone.
Caption: General workflow for an NDH-1 inhibition assay, from preparation to data analysis.
Caption: A logical flowchart for troubleshooting low signal-to-noise ratio in NDH-1 assays.
References
Validation & Comparative
Validating the Inhibitory Effect of NDH-1 Inhibitor-1 on Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NDH-1 inhibitor-1 (also known as compound 27), a potent inhibitor of NADH-ubiquinone oxidoreductase (Complex I), with other well-established Complex I inhibitors. The information presented is supported by experimental data to assist researchers in evaluating its efficacy and potential applications.
Executive Summary
Mitochondrial Complex I is a critical enzyme in the electron transport chain, and its inhibition is a key area of research in various fields, including metabolic diseases and neurodegenerative disorders. This compound has emerged as a potent inhibitor of this complex. This guide details its inhibitory activity in comparison to classic inhibitors like Rotenone and Piericidin A, provides standardized protocols for its validation, and illustrates the key signaling pathways affected by Complex I inhibition.
Comparative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against NDH-1 from various species. The pI50 values, a measure of the negative logarithm of the half-maximal inhibitory concentration (IC50), are summarized below. For comparison, typical IC50 values for the well-characterized Complex I inhibitors, Rotenone and Piericidin A, are also provided.
| Inhibitor | Target Organism/Preparation | pI50 (µM) | IC50 |
| This compound (compound 27) | E. coli | 6.15[1] | - |
| Potato SMP | 5.40[1] | - | |
| Bovine SMP | <4[1] | - | |
| Rotenone | Bovine heart mitochondria | - | Low nanomolar range |
| Piericidin A | Bovine heart mitochondria | - | Low nanomolar range |
Note: pI50 is the negative logarithm of the IC50 value. A higher pI50 value indicates a more potent inhibitor. SMP refers to submitochondrial particles. Direct, side-by-side comparative studies of IC50 values under identical experimental conditions are essential for a precise quantitative comparison.
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Mitochondrial Complex I Activity Assay (Colorimetric)
This assay measures the NADH-ubiquinone oxidoreductase activity of Complex I.
Principle: Complex I oxidizes NADH to NAD+ and transfers electrons to a specific dye, which can be measured colorimetrically. The presence of a Complex I inhibitor will decrease the rate of this reaction.
Materials:
-
Isolated mitochondria
-
Complex I Assay Buffer
-
NADH
-
Decylubiquinone (a ubiquinone analog)
-
Complex I Dye (e.g., DCIP)
-
This compound, Rotenone, Piericidin A (or other inhibitors for comparison)
-
96-well microplate
-
Microplate reader
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the desired tissue or cell line using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Setup: In a 96-well plate, prepare the following reactions:
-
Control: Complex I Assay Buffer, mitochondria, and Decylubiquinone.
-
Inhibitor Wells: Complex I Assay Buffer, mitochondria, Decylubiquinone, and varying concentrations of this compound or other inhibitors.
-
Blank: Complex I Assay Buffer and mitochondria (to measure background NADH oxidase activity).
-
-
Initiate Reaction: Add NADH to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each condition. The inhibitory effect is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value can be calculated by plotting the inhibitor concentration against the percentage of inhibition.
Cellular ATP Level Measurement
This assay assesses the downstream consequence of Complex I inhibition on cellular energy production.
Principle: Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in ATP synthesis.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound and other inhibitors
-
ATP measurement kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or other inhibitors for a specified period.
-
Cell Lysis: Lyse the cells according to the ATP measurement kit protocol to release intracellular ATP.
-
ATP Measurement: Add the luciferase-based reagent to the cell lysates. The resulting luminescence is proportional to the ATP concentration.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the ATP levels to the total protein concentration in each sample. Compare the ATP levels in inhibitor-treated cells to untreated control cells.
Signaling Pathways and Experimental Workflows
The inhibition of Complex I initiates a cascade of cellular events. The following diagrams, created using the DOT language, visualize these processes.
Caption: Inhibition of Complex I by this compound.
Caption: Downstream consequences of Complex I inhibition.
References
A Comparative Analysis of NDH-1 Inhibitor-1 and Piericidin A: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent NADH:ubiquinone oxidoreductase (NDH-1) inhibitors: the synthetic compound NDH-1 inhibitor-1 and the naturally derived piericidin A. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and applications of mitochondrial complex I inhibitors.
Introduction
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase (NDH-1), is the first and largest enzyme complex of the electron transport chain. Its inhibition is a key target in various research areas, including cancer biology, neurodegenerative diseases, and pesticide development. This guide offers a side-by-side comparison of this compound and piericidin A, presenting their biochemical and cellular activities, mechanisms of action, and the experimental protocols used for their evaluation.
Chemical Structures and Properties
A fundamental aspect of understanding the activity of these inhibitors lies in their chemical structures.
| Feature | This compound | Piericidin A |
| Chemical Name | 2-(naphthalen-1-yl)-N-(3,4-dimethoxybenzyl)acetamide | (2E,5R,6S,7R,8S)-8-hydroxy-2,6,8-trimethyl-7-((R)-1-methylpropyl)-5,6-epoxy-2,4-decadienoic acid |
| CAS Number | 173964-49-3 | 2738-64-9 |
| Molecular Formula | C20H19NO3 | C25H37NO4 |
| Molecular Weight | 321.37 g/mol | 415.57 g/mol |
| Origin | Synthetic | Natural product (from Streptomyces species) |
| Appearance | White to off-white solid | Pale yellow oil |
Comparative Efficacy and Cytotoxicity
The inhibitory potential of these compounds has been evaluated in both biochemical and cellular assays. While direct comparative studies are limited, the available data provides insights into their relative potencies.
Biochemical Inhibition of NDH-1:
| Compound | Target | Assay System | pI50 (μM) |
| This compound | NDH-1 | Bovine Submitochondrial Particles | <4[1] |
| NDH-1 | Potato Submitochondrial Particles | 5.40[1] | |
| NDH-1 | E. coli | 6.15[1] |
Cellular Cytotoxicity (IC50 values):
| Compound | Cell Line | Cell Type | IC50 (μM) |
| Piericidin A | Tn5B1-4 | Insect cells | 0.061[1][2] |
| HepG2 | Human liver cancer | 233.97[1][2] | |
| Hek293 | Human embryonic kidney | 228.96[1][2] | |
| OS-RC-2 | Human renal cancer | 2.2 (for Piericidin L)[3] | |
| HL-60 | Human leukemia | <0.1 (for Piericidin derivatives)[3] | |
| ACHN | Human renal cancer | 2.3 (for a piericidin glycoside)[3] | |
| K562 | Human leukemia | 5.5 (for a piericidin glycoside)[3] |
Note: No cellular IC50 data for this compound has been identified in the public domain.
Mechanism of Action and Downstream Effects
Both compounds target NDH-1, but their detailed interactions and the resulting cellular consequences show some distinctions.
Piericidin A acts as a potent, specific inhibitor of mitochondrial complex I.[1][2] Its structure mimics the ubiquinone binding site, leading to a disruption of the electron transport chain.[2] This inhibition leads to a decrease in mitochondrial membrane potential and subsequent induction of apoptosis.[1][2]
This compound is a potent inhibitor of NDH-1, as demonstrated by its low pI50 values in submitochondrial particle assays.[1] While specific downstream signaling pathways have not been extensively detailed in published literature, its mechanism of action through NDH-1 inhibition is expected to lead to similar cellular effects as piericidin A, including reduced ATP production, increased reactive oxygen species (ROS) generation, and ultimately, the induction of apoptosis.
Signaling Pathways
The inhibition of NDH-1 by these compounds triggers a cascade of events within the cell, primarily culminating in apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and piericidin A.
NADH Oxidase Activity Assay (Complex I Activity)
This assay measures the activity of NDH-1 by monitoring the oxidation of NADH.
Materials:
-
Submitochondrial particles (SMPs)
-
NADH solution (10 mM in buffer)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Inhibitor stock solutions (in DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing assay buffer and SMPs.
-
Add the desired concentration of the inhibitor (this compound or piericidin A) or DMSO as a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH to a final concentration of 100-200 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Determine the pI50 or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (this compound or piericidin A) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Measurement of Mitochondrial Respiration
This protocol measures the oxygen consumption rate (OCR) to assess the effect of inhibitors on mitochondrial function.
Materials:
-
Intact cells or isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES)
-
Substrates for Complex I (e.g., pyruvate and malate)
-
ADP
-
Inhibitor stock solutions
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Prepare a suspension of cells or isolated mitochondria in the respiration buffer.
-
Add the cell or mitochondrial suspension to the chamber of the respirometer.
-
Add substrates for Complex I to initiate basal respiration.
-
Add ADP to stimulate state 3 respiration (ATP synthesis-coupled).
-
Inject the inhibitor (this compound or piericidin A) at various concentrations and monitor the change in OCR.
-
The degree of inhibition of state 3 respiration reflects the potency of the compound against NDH-1 in a functional mitochondrial system.
Proposed Synthesis of this compound
Conclusion
Both this compound and piericidin A are potent inhibitors of mitochondrial complex I. Piericidin A, a natural product, has been more extensively characterized in cellular systems, with established cytotoxic effects and induction of apoptosis. This compound, a synthetic compound, shows high biochemical potency against NDH-1 from various species. While cellular data for this compound is lacking, its potent biochemical activity suggests it is a valuable tool for studying the direct inhibition of complex I. Further comparative studies are warranted to fully elucidate the relative advantages and specific applications of these two important research compounds.
References
A Comparative Guide to the Effects of NDH-1 Inhibitors in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) inhibitors, with a focus on cross-validating their impacts across various cell lines. While specific experimental data for "NDH-1 inhibitor-1" (also known as compound 27) is not extensively available in publicly accessible literature, this guide leverages data from well-characterized alternative Complex I inhibitors—Rotenone, Piericidin A, and Metformin—to provide a framework for understanding the expected effects and the methodologies for their assessment.
Mechanism of Action of NDH-1 Inhibitors
NDH-1, or Complex I, is the first and largest enzyme complex of the mitochondrial electron transport chain. It plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action is fundamental for establishing the proton gradient that drives ATP synthesis.[1]
Inhibitors of NDH-1 obstruct this process, leading to a cascade of cellular events. By blocking the electron transport chain, these inhibitors severely compromise the cell's energy production.[1] This disruption can lead to decreased cell proliferation, induction of apoptosis, and alterations in cellular metabolism, making NDH-1 an attractive target in cancer therapy.[2]
Comparative Analysis of NDH-1 Inhibitor Effects
The following tables summarize the observed effects of Rotenone, Piericidin A, and Metformin on cell viability, apoptosis, and mitochondrial respiration in various cancer cell lines. The data for this compound is marked as "Not Available" due to the current lack of published cell line-specific experimental results.
Table 1: Effect of NDH-1 Inhibitors on Cancer Cell Viability (IC50 Values)
| Inhibitor | Cell Line | IC50 Value | Reference |
| This compound | Various | Not Available | - |
| Rotenone | MDA-MB-231 (Breast Cancer) | ~5 nM (in low glucose) | [2] |
| HTB-126 (Breast Cancer) | Dose-dependent decrease | [3] | |
| Piericidin A | MDA-MB-231 (Breast Cancer) | ~5 nM (in low glucose) | [2] |
| ACHN (Renal Cancer) | Strong inhibitory activity | [4] | |
| Metformin | MCF-7 (Breast Cancer) | 20 mM (after 2 days) | [3] |
| Various Cancer Cells | 2-50 mM |
Table 2: Induction of Apoptosis by NDH-1 Inhibitors
| Inhibitor | Cell Line | Apoptotic Effects | Reference |
| This compound | Various | Not Available | - |
| Rotenone | MDA-MB-231 (Breast Cancer) | Increased PI/Annexin V positive cells | [2] |
| HEK 293, U87, HeLa | Induces autophagic cell death | [5] | |
| Piericidin A | ACHN (Renal Cancer) | Induces apoptosis | [4] |
| Metformin | Cancer Cells | Can induce apoptosis if cells fail to cope with energetic stress | [6] |
Table 3: Impact of NDH-1 Inhibitors on Mitochondrial Respiration
| Inhibitor | Cell Line | Effect on Oxygen Consumption Rate (OCR) | Reference |
| This compound | Various | Not Available | - |
| Rotenone | HTB-126 (Breast Cancer) | Dose-dependent inhibition of Complex I-linked respiration | [3] |
| Arabidopsis Cells | Rapid inhibition of respiratory rate | ||
| Piericidin A | Astrocytes | Fully inhibits complex I-linked respiration | |
| Metformin | Cancer Cells | Inhibits Complex I of the electron transport chain, causing bioenergetic stress | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the cross-validation of NDH-1 inhibitor effects.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the NDH-1 inhibitor and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Seed and treat cells with the NDH-1 inhibitor as described for the viability assay.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to determine key parameters of mitochondrial function.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.
-
On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production)
-
Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizations
Signaling Pathway of NDH-1 Inhibition
Caption: Signaling pathway of NDH-1 inhibition leading to cellular effects.
Experimental Workflow for Comparing NDH-1 Inhibitors
Caption: Workflow for comparing the effects of NDH-1 inhibitors.
References
- 1. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CYP27A1 dependent anti-melanoma activity of limonoid natural products targets mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NDH-1 Inhibitor Rotenone on Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary source of the experimental data presented in this guide, a 2020 publication by Wang et al. in the International Journal of Molecular Medicine, has been retracted . The data and methodologies are presented here as they were originally published for illustrative purposes, but should be interpreted with significant caution. Independent verification of these findings is essential.
Introduction
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase (NDH-1), is a critical enzyme in the electron transport chain, responsible for ATP production. Its inhibition has emerged as a potential therapeutic strategy in oncology, as many cancer cells exhibit altered metabolic dependencies. This guide provides a comparative overview of the effects of the well-characterized NDH-1 inhibitor, Rotenone, on normal versus cancerous colon cells, based on the findings of the aforementioned retracted study.
Data Presentation: Cytotoxicity of Rotenone
The study by Wang et al. (2020) reported that Rotenone exerted a dose-dependent cytotoxic effect on human colon cancer cell lines (SW480 and SW620), while showing minimal impact on the viability of a normal human colon cell line (CRL-1790) at the tested concentrations.[1][2]
| Cell Line | Cell Type | Rotenone Concentration (µM) | Cell Viability (%) |
| CRL-1790 | Normal Human Colon | 0 | 100 |
| 10 | ~100 | ||
| 20 | ~100 | ||
| 40 | ~100 | ||
| SW480 | Human Colon Cancer | 0 | 100 |
| 10 | ~80 | ||
| 20 | ~60 | ||
| 40 | ~40 | ||
| SW620 | Human Colon Cancer | 0 | 100 |
| 10 | ~75 | ||
| 20 | ~55 | ||
| 40 | ~35 | ||
| Note: Data is estimated from the graphical representations in the retracted Wang et al. (2020) paper.[1][2] |
Experimental Protocols
The following protocols are based on the methodologies described by Wang et al. (2020), supplemented with details from standard laboratory procedures where the original paper lacked specificity.
Cell Culture
-
Cell Lines: Human colon cancer cell lines SW480 and SW620, and the normal human colon cell line CRL-1790.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin.[1]
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
Cell Viability (CCK-8 Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium and incubated for 24 hours.[3]
-
Treatment: The medium was replaced with fresh medium containing Rotenone at various concentrations (0, 10, 20, 40 µM) and incubated for 24 hours.[1][2]
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.[3]
-
Incubation: The plates were incubated for 1-4 hours at 37°C.[3]
-
Measurement: The absorbance was measured at 450 nm using a microplate reader.[3]
Clonogenic Survival Assay
-
Cell Seeding: SW480 and SW620 cells were seeded in 6-well plates at a low density (e.g., 500 cells/well) to allow for colony formation.
-
Incubation: The plates were incubated for 20 days, with the medium changed every 3-4 days.[2]
-
Fixation and Staining: Colonies were washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.5% crystal violet solution.[4][5]
-
Quantification: Colonies containing at least 50 cells were counted.[5]
Wound Healing (Scratch) Assay
-
Cell Seeding: Cells were grown in 6-well plates until a confluent monolayer was formed.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear "scratch" in the monolayer.[6][7]
-
Treatment: The cells were washed with PBS to remove debris and then cultured in medium containing 10 µM Rotenone.[8]
-
Imaging: Images of the scratch were captured at 0 and 24 hours using a phase-contrast microscope.[8]
-
Analysis: The rate of wound closure was measured to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper surfaces of Transwell inserts (8 µm pore size) were coated with Matrigel to simulate an extracellular matrix.[9][10]
-
Cell Seeding: SW480 and SW620 cells were seeded in the upper chamber in serum-free medium containing 10 µM Rotenone.[8]
-
Chemoattraction: The lower chamber was filled with medium containing 10% FBS as a chemoattractant.[9]
-
Incubation: The plates were incubated for 24 hours.[8]
-
Staining and Quantification: Non-invading cells were removed from the upper surface. Invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.[9]
Visualizations
Caption: Workflow for assessing Rotenone's differential effects.
Caption: Proposed PI3K/AKT/mTOR signaling pathway affected by Rotenone.
References
- 1. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing migration assay (Scratch assay) [protocols.io]
- 7. med.virginia.edu [med.virginia.edu]
- 8. researchgate.net [researchgate.net]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Assessing the Specificity of NDH-1 Inhibitor-1 Against Other Dehydrogenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of NDH-1 Inhibitor-1, represented here by the well-characterized and potent NADH:ubiquinone oxidoreductase (Complex I) inhibitor, Rotenone. The focus is to objectively assess its inhibitory action against other common dehydrogenases, supported by available experimental data and detailed protocols for independent verification.
Executive Summary
This compound (Rotenone) demonstrates high specificity for its primary target, the mitochondrial NADH dehydrogenase (Complex I). A thorough review of existing literature indicates that its effects on other dehydrogenases, such as Lactate Dehydrogenase (LDH), Malate Dehydrogenase (MDH), Glutamate Dehydrogenase (GDH), and Aldehyde Dehydrogenase (ALDH), are primarily indirect. These off-target effects are largely a consequence of the primary inhibition of the mitochondrial electron transport chain, leading to cellular toxicity, oxidative stress, and altered cofactor availability (e.g., NAD+/NADH ratio). Direct inhibitory activity on these other dehydrogenases, as measured by IC50 values in enzymatic assays, is not well-documented, underscoring the high specificity of Rotenone for NDH-1. No evidence was found for the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD).
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of Rotenone against its primary target and other dehydrogenases. The scarcity of direct IC50 values for off-target dehydrogenases is a key finding of this assessment.
| Target Enzyme | Common Abbreviation | Source/System | Inhibitory Concentration (IC50) | Nature of Inhibition |
| NADH Dehydrogenase (Complex I) | NDH-1 | Bovine Heart Submitochondrial Particles | 1.7 - 2.2 µM | Direct, Specific |
| NADH Oxidation | - | - | 3.4 nM | Direct, Potent |
| Lactate Dehydrogenase | LDH | Various Cell Lines | No direct inhibition reported. Increased extracellular LDH is a marker of cytotoxicity. | Indirect |
| Malate Dehydrogenase | MDH | Isolated Plant Mitochondria | No direct IC50 reported. Activity is reduced secondary to ETC inhibition. | Indirect |
| Glutamate Dehydrogenase | GDH | Beef Liver | Direct inhibition reported, but no IC50 value available. | Potentially Direct/Indirect |
| Aldehyde Dehydrogenase | ALDH | PC12 Cells (intracellular) | No direct inhibition in vitro with NAD+ supply. Intracellular activity is reduced. | Indirect |
| Glucose-6-Phosphate Dehydrogenase | G6PD | - | No inhibition data found. | Not a known target |
Experimental Protocols
Detailed methodologies for assaying the activity of the discussed dehydrogenases are provided below. These protocols can be adapted to assess the specificity of any NDH-1 inhibitor.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol measures the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8
-
Substrate Solution: 60 mM Lithium Lactate in Assay Buffer
-
Cofactor Solution: 30 mM NAD+ in Assay Buffer
-
Enzyme Sample: Cell lysate or purified LDH
-
-
Procedure:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the enzyme sample.
-
To initiate the reaction, add 20 µL of Substrate Solution and 20 µL of Cofactor Solution.
-
Immediately measure the increase in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every minute.
-
The rate of NADH formation is proportional to the LDH activity.
-
Malate Dehydrogenase (MDH) Activity Assay
This protocol measures the oxidation of malate to oxaloacetate, with the concomitant reduction of NAD+.
-
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
Substrate Solution: 100 mM L-Malate in Assay Buffer
-
Cofactor Solution: 10 mM NAD+ in Assay Buffer
-
Enzyme Sample: Mitochondrial fraction or purified MDH
-
-
Procedure:
-
In a suitable cuvette or 96-well plate, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, and 50 µL of Cofactor Solution.
-
Add 50 µL of the enzyme sample to start the reaction.
-
Monitor the increase in absorbance at 340 nm at 30°C.
-
Glutamate Dehydrogenase (GDH) Activity Assay
This assay measures the oxidative deamination of glutamate to α-ketoglutarate.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA
-
Substrate Solution: 100 mM L-Glutamate in Assay Buffer
-
Cofactor Solution: 2 mM NAD+ in Assay Buffer
-
Enzyme Sample: Tissue homogenate or purified GDH
-
-
Procedure:
-
To a cuvette, add 1 mL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of Cofactor Solution.
-
Initiate the reaction by adding 20 µL of the enzyme sample.
-
Measure the rate of increase in absorbance at 340 nm at 25°C.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol measures the oxidation of an aldehyde to a carboxylic acid, coupled to NAD+ reduction.
-
Reagents:
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.8
-
Substrate Solution: 1 M Acetaldehyde in Assay Buffer
-
Cofactor Solution: 10 mM NAD+ in Assay Buffer
-
Enzyme Sample: Cell lysate or purified ALDH
-
-
Procedure:
-
In a 96-well plate, mix 150 µL of Assay Buffer, 10 µL of Substrate Solution, and 20 µL of Cofactor Solution.
-
Add 20 µL of the enzyme sample to start the reaction.
-
Measure the absorbance at 340 nm kinetically at 25°C.
-
Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay
This assay measures the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, coupled with the reduction of NADP+ to NADPH.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, with 5 mM MgCl2
-
Substrate Solution: 10 mM Glucose-6-Phosphate in Assay Buffer
-
Cofactor Solution: 2 mM NADP+ in Assay Buffer
-
Enzyme Sample: Hemolysate or purified G6PD
-
-
Procedure:
-
Combine 1 mL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of Cofactor Solution in a cuvette.
-
Initiate the reaction by adding 50 µL of the enzyme sample.
-
Record the increase in absorbance at 340 nm at 30°C.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing inhibitor specificity and the proposed mechanism of indirect dehydrogenase inhibition by NDH-1 inhibitors.
Caption: Workflow for assessing the direct inhibitory effect of this compound on various dehydrogenases.
Caption: Proposed signaling pathway for the indirect effects of NDH-1 inhibitors on other dehydrogenases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
